Triphenylamine-d15
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H15N |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2,3,4,5,6-pentadeuterio-N,N-bis(2,3,4,5,6-pentadeuteriophenyl)aniline |
InChI |
InChI=1S/C18H15N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D,13D,14D,15D |
InChI Key |
ODHXBMXNKOYIBV-KLHTYYPYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
what is Triphenylamine-d15 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylamine-d15 is the deuterated analogue of triphenylamine, a well-established organic compound with significant applications in materials science and as a pharmaceutical intermediate.[1] In this compound, all fifteen hydrogen atoms on the three phenyl rings are replaced by deuterium isotopes. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The propeller-like, non-planar structure of the triphenylamine core imparts unique electronic and steric properties, which are largely retained in its deuterated form.
Chemical Identity and Properties
Table 1: Chemical and Physical Properties of this compound and Triphenylamine
| Property | This compound | Triphenylamine |
| Synonyms | N,N-Diphenylaniline-d15, Perdeuterotriphenylamine | N,N-Diphenylaniline |
| CAS Number | 880462-20-4[1] | 603-34-9[2][3] |
| Molecular Formula | C₁₈D₁₅N | C₁₈H₁₅N[2] |
| Molecular Weight | 260.41 g/mol | 245.32 g/mol |
| Appearance | - | Off-white to pale cream crystals or powder |
| Melting Point | Not reported | 124-128 °C |
| Boiling Point | Not reported | 347-348 °C |
| Solubility | Not reported | Insoluble in water; soluble in diethyl ether, benzene, and chloroform. |
Chemical Reactivity and Characteristics
Triphenylamine and its deuterated analogue are notable for their non-basic nature, a significant deviation from typical amines. This is attributed to the delocalization of the nitrogen lone pair electrons into the three phenyl rings, which reduces their availability for protonation. The molecule adopts a propeller-like conformation due to steric hindrance between the phenyl groups.
The chemical reactivity is centered on the aromatic rings and the nitrogen atom. The phenyl rings can undergo electrophilic substitution reactions. The nitrogen atom, despite its low basicity, is the site of oxidation, readily forming a stable radical cation. This redox property is central to many of its applications in electronic materials.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. Direct deuteration of triphenylamine via H/D exchange requires harsh conditions. A more feasible approach involves the construction of the molecule from deuterated precursors using established synthetic methodologies for arylamines, such as the Buchwald-Hartwig amination or the Ullmann condensation.
Below is a proposed experimental protocol for the synthesis of this compound via a modified Ullmann condensation, a common method for forming C-N bonds. This protocol is based on general procedures for similar reactions and would require optimization for this specific substrate combination.
Proposed Synthesis of this compound via Ullmann Condensation
Reaction: Diphenylamine + Bromobenzene-d5 → this compound
Materials:
-
Diphenylamine
-
Bromobenzene-d5
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add diphenylamine (1.0 equivalent), copper(I) iodide (0.1 equivalents), and 1,10-phenanthroline (0.2 equivalents).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous, degassed DMF to dissolve the solids.
-
Add potassium carbonate (2.0 equivalents) and bromobenzene-d5 (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of aqueous ammonia and stir for 30 minutes to complex the copper catalyst.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Characterization:
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: To confirm the absence of protons on the aromatic rings.
-
²H NMR: To confirm the presence and location of deuterium atoms.
-
Mass Spectrometry: To confirm the molecular weight of 260.41 g/mol .
-
Melting Point: To assess purity.
Visualizations
Caption: Proposed Ullmann condensation for this compound synthesis.
References
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Triphenylamine-d15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of triphenylamine-d15. The document details established synthetic methodologies, including the Ullmann condensation and Buchwald-Hartwig amination, utilizing deuterated precursors. Furthermore, it outlines the analytical techniques essential for the characterization and determination of isotopic enrichment of the final product, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of isotopically labeled compounds.
Synthesis of this compound
The synthesis of this compound (C₁₈D₁₅N) involves the formation of three carbon-nitrogen bonds to a central nitrogen atom, with all fifteen hydrogen atoms of the phenyl rings replaced by deuterium. The most common and effective methods for this synthesis are adaptations of the Ullmann condensation and the Buchwald-Hartwig amination, utilizing deuterated starting materials.
Deuterated Starting Materials
The successful synthesis of this compound relies on the availability of high-purity deuterated precursors. The key starting materials are:
-
Bromobenzene-d5 (C₆D₅Br): A perdeuterated form of bromobenzene, serving as the source of the deuterated phenyl groups.[1][2] It is commercially available with high isotopic purity (typically >99 atom % D).
-
Diphenylamine-d10 ((C₆D₅)₂NH): Perdeuterated diphenylamine, which can be used in the Ullmann condensation.
-
Aniline-d5 (C₆D₅NH₂): A partially deuterated aniline where the phenyl group is perdeuterated. This is a crucial building block, particularly for the Buchwald-Hartwig amination.[3]
Synthetic Pathways
Two primary catalytic cross-coupling reactions are employed for the synthesis of triphenylamine and its derivatives, and these can be adapted for the synthesis of the deuterated analog.
The Ullmann condensation is a classic method for the formation of aryl-nitrogen bonds, typically involving the copper-catalyzed reaction of an aryl halide with an amine.[4] For the synthesis of this compound, this would involve the reaction of bromobenzene-d5 with diphenylamine-d10.
Reaction:
(C₆D₅)₂NH + C₆D₅Br --(Cu catalyst, Base)--> (C₆D₅)₃N + HBr
Logical Relationship of Ullmann Condensation:
Caption: Ullmann condensation for this compound synthesis.
The Buchwald-Hartwig amination is a more modern and often higher-yielding method for C-N bond formation, utilizing a palladium catalyst with a suitable phosphine ligand.[5] This reaction is highly versatile and can be readily applied to the synthesis of this compound. A likely approach involves the coupling of bromobenzene-d5 with aniline-d5 to first form diphenylamine-d10, which is then further reacted with another equivalent of bromobenzene-d5. A more direct, albeit potentially lower-yielding, one-pot reaction could also be envisioned.
Two-Step Reaction Pathway:
-
C₆D₅NH₂ + C₆D₅Br --(Pd catalyst, Ligand, Base)--> (C₆D₅)₂NH
-
(C₆D₅)₂NH + C₆D₅Br --(Pd catalyst, Ligand, Base)--> (C₆D₅)₃N
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: A typical workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Experimental Protocols (Exemplary)
Ullmann Condensation Protocol
Materials:
-
Diphenylamine-d10
-
Bromobenzene-d5
-
Copper powder (activated)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous, high-boiling point solvent (e.g., nitrobenzene or N,N-dimethylformamide)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine diphenylamine-d10 (1.0 eq), bromobenzene-d5 (1.1 eq), activated copper powder (0.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add the anhydrous solvent and heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the copper catalyst and inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound.
Buchwald-Hartwig Amination Protocol
Materials:
-
Aniline-d5
-
Bromobenzene-d5
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a flame-dried Schlenk tube with the palladium catalyst (1-5 mol%), the phosphine ligand (1.1-1.5 times the palladium), and the base (1.5-2.0 eq).
-
Add aniline-d5 (1.2 eq) and bromobenzene-d5 (1.0 eq) followed by the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Isotopic Purity Determination
The determination of the isotopic purity of this compound is critical to ensure the quality and reliability of the compound for its intended applications. The primary analytical techniques for this purpose are NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure and assessing the level of deuteration.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a highly enriched this compound sample, the aromatic proton signals, which are characteristic of non-deuterated triphenylamine, should be absent or significantly diminished. The presence of small residual proton signals allows for the quantification of the isotopic purity.
-
²H (Deuterium) NMR Spectroscopy: ²H NMR directly detects the deuterium nuclei. The spectrum of this compound would show a signal in the aromatic region, confirming the presence and chemical environment of the deuterium atoms. The integration of this signal can be used to quantify the deuterium content.
Table 1: Expected NMR Data for this compound
| Technique | Expected Observation |
| ¹H NMR | Absence or significant reduction of aromatic proton signals (typically δ 7.0-7.4 ppm for the non-deuterated compound). |
| ²H NMR | A broad signal in the aromatic region corresponding to the deuterium atoms on the phenyl rings. |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining the molecular weight of a compound and its isotopic distribution.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a precise mass measurement, which can confirm the incorporation of 15 deuterium atoms. The expected molecular ion peak for C₁₈D₁₅N would be at m/z 260.2152 (as [M]⁺) or 261.2231 (as [M+H]⁺).
-
Isotopic Distribution Analysis: The mass spectrum will show a distribution of isotopologues. By analyzing the relative intensities of the peaks corresponding to different numbers of deuterium atoms (d₀ to d₁₅), the isotopic enrichment can be accurately calculated.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Parameter | Expected Value |
| HRMS | Exact Mass of [M]⁺ (C₁₈D₁₅N) | 260.2152 |
| MS | Molecular Ion Peak (m/z) | 260 |
| Isotopic Analysis | Predominant Isotopologue | d₁₅ |
Workflow for Isotopic Purity Analysis:
Caption: Analytical workflow for determining the isotopic purity of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis and characterization of this compound. The values presented are based on typical expectations for these types of reactions and analyses, as specific data for this compound is not widely published.
Table 3: Summary of Quantitative Data
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Analytical Method | Expected Value/Range |
| Reaction Yield | Moderate to Good | Good to Excellent | Gravimetric | 40-70% |
| Isotopic Purity | >98% | >98% | MS, NMR | >98 atom % D |
| ¹H NMR Signal | Aromatic Protons | Aromatic Protons | 400 MHz NMR | < 2% of total H/D |
| ²H NMR Signal | Aromatic Deuterons | Aromatic Deuterons | 61.4 MHz NMR | >98% of total H/D |
| Molecular Ion (m/z) | 260 | 260 | HRMS (ESI or EI) | 260.2152 ± 0.005 |
Conclusion
The synthesis of this compound can be effectively achieved through established cross-coupling methodologies, namely the Ullmann condensation and the Buchwald-Hartwig amination, using commercially available deuterated starting materials. The choice of method may depend on the desired scale, available catalysts, and optimization of reaction conditions. Rigorous analytical characterization using NMR spectroscopy and mass spectrometry is essential to confirm the chemical identity and, critically, to determine the isotopic purity of the final product. This guide provides a foundational framework for researchers to successfully synthesize and characterize high-purity this compound for its various applications in research and development.
References
An In-depth Technical Guide to the Mass Spectrum of Triphenylamine-d15
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mass spectrum of Triphenylamine-d15 (TPA-d15), a deuterated isotopologue of Triphenylamine. The substitution of hydrogen with deuterium atoms makes TPA-d15 a valuable tool in various research applications, including as an internal standard in quantitative mass spectrometry and for mechanistic studies of chemical reactions. Understanding its mass spectrometric behavior is crucial for its effective application.
Predicted Mass Spectrum and Fragmentation
Triphenylamine (TPA) has the chemical formula (C₆H₅)₃N.[1] In this compound, all 15 hydrogen atoms are replaced by deuterium atoms, resulting in the formula (C₆D₅)₃N. This isotopic substitution leads to a significant shift in the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
The monoisotopic mass of non-deuterated Triphenylamine (C₁₈H₁₅N) is approximately 245.12 Da.[2][3] For this compound (C₁₈D₁₅N), the calculated monoisotopic mass is approximately 260.21 Da. This value corresponds to the molecular ion peak ([M]⁺•) expected in the mass spectrum.
Electron ionization (EI) is a common technique that generates characteristic fragmentation patterns.[3] For TPA-d15, the primary fragmentation pathways are predicted to involve the cleavage of the carbon-nitrogen bonds, leading to the loss of deuterated phenyl groups.
Key Predicted Fragments:
-
Molecular Ion [M]⁺• (m/z 260): This peak represents the intact TPA-d15 molecule that has lost one electron.
-
Loss of a Deuterated Phenyl Radical [M - •C₆D₅]⁺ (m/z 178): The cleavage of a C-N bond results in the loss of a deuterated phenyl radical (•C₆D₅), leading to a highly stable diphenylamino-d10 cation. This is often the most abundant fragment ion (the base peak).
-
Deuterated Phenyl Cation [C₆D₅]⁺ (m/z 82): The deuterated phenyl group that is lost can also be detected as a cation.
-
Loss of Deuterated Benzene [M - C₆D₆]⁺• (m/z 176): A rearrangement process can lead to the elimination of a neutral deuterated benzene molecule (C₆D₆), resulting in a fragment ion at m/z 176.
Data Presentation: Predicted Mass Spectrum
The following table summarizes the principal ions expected in the electron ionization mass spectrum of this compound. The relative intensities are predictive and serve to illustrate a typical fragmentation pattern where the most stable fragment forms the base peak.
| m/z (Predicted) | Proposed Ionic Formula | Description of Fragment | Relative Intensity (%) |
| 260 | [C₁₈D₁₅N]⁺• | Molecular Ion | 70 |
| 178 | [C₁₂D₁₀N]⁺ | Loss of a deuterated phenyl radical (•C₆D₅) | 100 |
| 176 | [C₁₂D₉N]⁺• | Loss of a deuterated benzene molecule (C₆D₆) | 15 |
| 82 | [C₆D₅]⁺ | Deuterated phenyl cation | 45 |
Experimental Protocol
This section outlines a typical protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
A. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.
B. Instrumentation and Conditions
-
Gas Chromatograph (GC):
-
Injection Port: Split/splitless injector, set to 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at a rate of 20°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
-
C. Data Acquisition and Analysis
-
Acquire the data using the instrument's controlling software.
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak, ensuring subtraction of any background ions.
-
Analyze the spectrum to identify the molecular ion and major fragment ions, comparing them to the predicted values.
Visualization of Fragmentation Pathway
The logical flow of the fragmentation process can be visualized to better understand the relationships between the precursor ion and its products.
Caption: Fragmentation pathway of this compound under electron ionization.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Triphenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of deuterated triphenylamine. It is intended to serve as a resource for researchers and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of this isotopically labeled compound. The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a molecule and enhance its performance in optoelectronic devices, making deuterated triphenylamine a compound of considerable interest.
Physical and Chemical Properties
The introduction of deuterium in place of protium in the triphenylamine molecule results in a negligible change in its fundamental physical properties such as melting point, boiling point, and solubility. The primary differences are observed in its molecular weight and spectroscopic characteristics due to the kinetic isotope effect.
| Property | Triphenylamine (Non-deuterated) | Triphenylamine-d15 (Fully Deuterated) | Data Source(s) |
| Molecular Formula | C₁₈H₁₅N | C₁₈D₁₅N | [1][2] |
| Molecular Weight | 245.32 g/mol | 260.41 g/mol | [1][2] |
| Melting Point | 124-128 °C | Expected to be very similar to the non-deuterated form. | [3] |
| Boiling Point | 347-348 °C | Expected to be very similar to the non-deuterated form. | |
| Appearance | Colorless to off-white crystalline solid | Expected to be a colorless to off-white crystalline solid | |
| Solubility | Insoluble in water; soluble in organic solvents like benzene, chloroform, and diethyl ether. | Expected to have similar solubility to the non-deuterated form. |
Spectroscopic Data
Spectroscopic techniques are essential for confirming the successful deuteration of triphenylamine. The following table summarizes the expected and observed spectroscopic data.
| Spectroscopic Technique | Triphenylamine (Non-deuterated) | This compound (Fully Deuterated) | Data Source(s) |
| ¹H NMR | Signals corresponding to the aromatic protons are present. | Absence of signals in the aromatic region, confirming the replacement of hydrogen with deuterium. Residual proton signals from the solvent may be observed. | |
| ¹³C NMR | Characteristic peaks for the aromatic carbons. | The carbon signals will show coupling to deuterium (C-D coupling), resulting in multiplets. The chemical shifts will be very similar to the non-deuterated compound. | |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 245. | Molecular ion peak (M+) at m/z 260, confirming the incorporation of 15 deuterium atoms. | |
| Infrared (IR) Spectroscopy | C-H stretching vibrations are observed around 3000-3100 cm⁻¹. | C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) due to the heavier mass of deuterium. The C-H stretching bands will be absent. |
Experimental Protocols
3.1. Synthesis of Deuterated Triphenylamine
The synthesis of deuterated triphenylamine can be achieved through several methods, with H/D exchange being a common approach.
Protocol: Platinum-Catalyzed H/D Exchange
This method is adapted from general procedures for the deuteration of arylamines.
-
Materials: Triphenylamine, Deuterium oxide (D₂O), Platinum(IV) oxide (PtO₂) or Platinum on carbon (Pt/C), and a suitable solvent like tetrahydrofuran (THF) if needed to improve solubility.
-
Procedure:
-
In a high-pressure reaction vessel, combine triphenylamine, D₂O, and a catalytic amount of PtO₂ or Pt/C.
-
If triphenylamine solubility is low, add a co-solvent such as THF.
-
Seal the vessel and heat it to a high temperature (e.g., 250 °C) for an extended period (e.g., 12 hours). The reaction conditions may need optimization to achieve high levels of deuteration.
-
After cooling, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
-
3.2. Analytical Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve a small sample of the deuterated triphenylamine in a deuterated solvent (e.g., CDCl₃). The absence of signals in the aromatic region confirms successful deuteration.
-
¹³C NMR: Acquire a ¹³C{¹H} NMR spectrum. The carbon signals will appear as multiplets due to C-D coupling.
3.2.2. Mass Spectrometry (MS)
-
Analyze the sample using a high-resolution mass spectrometer to confirm the molecular weight of the deuterated compound. The isotopic distribution can provide information on the extent of deuteration.
3.2.3. Infrared (IR) Spectroscopy
-
Obtain an IR spectrum of the sample. The disappearance of C-H stretching bands and the appearance of C-D stretching bands at lower wavenumbers provide evidence of deuteration.
Applications in Research and Drug Development
Deuteration of organic molecules, including triphenylamine derivatives, has significant applications in several fields.
-
Drug Metabolism and Pharmacokinetics (DMPK): Replacing hydrogen with deuterium at metabolically labile positions can slow down enzymatic degradation, a phenomenon known as the kinetic isotope effect. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites. While triphenylamine itself is not a drug, its derivatives are used in various pharmaceutical contexts, and deuteration can be a valuable strategy to enhance their properties.
-
Organic Electronics: Triphenylamine and its derivatives are widely used as hole-transporting materials in organic light-emitting diodes (OLEDs). Deuteration can enhance the stability and lifetime of these devices by strengthening the C-H bonds against degradation.
Visualizations
Caption: Workflow for the synthesis and analysis of deuterated triphenylamine.
Caption: The kinetic isotope effect in drug metabolism.
Caption: Application of deuterated triphenylamine in an OLED device.
References
Triphenylamine-d15: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of Triphenylamine-d15.
This guide provides comprehensive technical information on this compound, a deuterated analog of Triphenylamine. It is intended to serve as a valuable resource for professionals in research and development who utilize isotopically labeled compounds in their work.
Core Compound Information
This compound is a stable, isotopically labeled form of Triphenylamine where all fifteen hydrogen atoms on the three phenyl rings have been replaced with deuterium. This substitution results in a significant mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 880462-20-4 |
| Molecular Formula | C₁₈D₁₅N |
| Molecular Weight | 260.41 g/mol |
| Monoisotopic Mass | 260.214600672 Da |
| Appearance | Off-white to light cream crystalline solid |
| Solubility | Soluble in organic solvents such as diethyl ether and benzene; practically insoluble in water. |
Note: Some physical properties are based on the non-deuterated Triphenylamine (CAS 603-34-9) and are expected to be very similar for the deuterated analog.
Synthesis of this compound
The synthesis of this compound involves the introduction of deuterium atoms onto the aromatic rings of a suitable precursor. While specific, proprietary synthesis methods may vary between manufacturers, a general approach involves the deuteration of an aromatic amine.
One plausible synthetic route is the acid-catalyzed hydrogen-deuterium exchange of Triphenylamine. This can be achieved by reacting Triphenylamine with a strong deuterated acid, such as deuterated trifluoroacetic acid or deuterated sulfuric acid, which serves as both the catalyst and the deuterium source. The reaction proceeds through electrophilic substitution, where protons on the aromatic rings are replaced by deuterons.
Another approach could involve the Ullmann condensation of a deuterated aryl halide with a deuterated aniline derivative in the presence of a copper catalyst.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for its ability to correct for variability in sample preparation, chromatographic separation, and mass spectrometric detection.
Principle of Isotopic Dilution Mass Spectrometry
Isotopic dilution mass spectrometry is a highly accurate method for quantifying a compound in a sample. It involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by mass spectrometry. Because the analyte and the internal standard have nearly identical chemical and physical properties, they behave similarly during sample processing and analysis, thus compensating for any losses or variations.
Caption: Principle of Isotopic Dilution using an internal standard.
Experimental Protocols
The following is a generalized experimental protocol for the use of this compound as an internal standard in the quantitative analysis of Triphenylamine in a sample matrix by LC-MS/MS.
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Triphenylamine (analyte) and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to prepare the analyte stock solution.
-
Accurately weigh approximately 1 mg of this compound (internal standard) and dissolve it in 1 mL of the same organic solvent to prepare the internal standard stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution with the solvent to create calibration standards at various concentrations.
-
-
Internal Standard Spiking Solution:
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the internal standard stock solution. This solution will be added to all samples, calibration standards, and quality controls.
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the sample (e.g., plasma), calibration standard, or quality control into a microcentrifuge tube.
-
Add 50 µL of the internal standard spiking solution to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Triphenylamine (Analyte): Monitor a specific precursor-to-product ion transition (e.g., m/z 246.1 → 167.1).
-
This compound (Internal Standard): Monitor the corresponding transition for the deuterated analog (e.g., m/z 261.2 → 176.2).
-
-
Data Analysis
-
Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: A typical experimental workflow for LC-MS/MS analysis.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. While a specific safety data sheet (SDS) for this compound may not be readily available, the safety precautions for the non-deuterated Triphenylamine should be followed as a minimum. Triphenylamine is known to cause skin and eye irritation. Avoid inhalation of dust and contact with skin and eyes.
Table 2: Hazard Information for Triphenylamine (CAS 603-34-9)
| Hazard | Description |
| GHS Pictogram | Exclamation mark |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
Disclaimer: This guide is for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional advice. Always consult the SDS provided by the manufacturer before handling any chemical.
Technical Guide: Solubility of Triphenylamine-d15 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility characteristics of Triphenylamine-d15. It includes a summary of physicochemical properties, solubility data in various organic solvents, and a detailed experimental protocol for solubility determination.
Physicochemical Properties
Triphenylamine is a non-basic, colorless to off-white crystalline solid at room temperature.[1][2] Its three phenyl groups are arranged in a propeller-like shape, which contributes to its unique electronic properties and use in materials science, particularly in organic light-emitting diodes (OLEDs) as a hole-transporting material.[2][3][4]
| Property | Value (Triphenylamine) | Value (this compound) | Reference(s) |
| CAS Number | 603-34-9 | 20569-65-9 | |
| Molecular Formula | C₁₈H₁₅N | C₁₈D₁₅N | |
| Molar Mass | 245.33 g/mol | 260.42 g/mol | |
| Melting Point | 124-129 °C | Not available | |
| Boiling Point | 347-348 °C | Not available | |
| Appearance | Colorless to off-white crystalline solid/powder | Not available |
Solubility Data
Triphenylamine's solubility is dictated by its large, non-polar, hydrophobic structure. Consequently, it exhibits poor solubility in polar solvents like water and better solubility in non-polar organic solvents. The principle of "like dissolves like" is a key determinant of its behavior.
The following table summarizes the available qualitative and quantitative solubility data for Triphenylamine. All data pertains to standard room temperature (approx. 20-25°C) unless otherwise specified.
| Solvent | Classification | Quantitative Value | Reference(s) |
| Water | Insoluble / Very Poor | < 1 mg/mL at 20°C | |
| Benzene | Soluble | Not Available | |
| Toluene | Soluble | Not Available | |
| Diethyl Ether | Soluble | Not Available | |
| Acetone | Soluble | Not Available | |
| Chloroform | Slightly Soluble | Not Available | |
| Ethyl Acetate | Soluble (especially when hot) | Not Available | |
| Ethanol | Slightly Soluble / Partially Soluble | Not Available | |
| Methanol | Slightly Soluble | Not Available |
Factors Influencing Solubility
The solubility of a solid organic compound like Triphenylamine is governed by several interrelated factors. These include the physicochemical properties of the solute and solvent, as well as external conditions like temperature. The diagram below illustrates these key relationships.
Experimental Protocol: Thermodynamic Solubility Determination
The most common and reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method . This protocol is adapted from standard guidelines, such as those from the OECD.
Objective: To determine the saturation concentration of this compound in a given organic solvent at a constant temperature.
Materials:
-
This compound (or Triphenylamine), solid
-
Solvent of interest (e.g., Toluene, Ethanol)
-
Analytical balance
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with a second time point at 48 hours to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle. For complete separation, centrifuge the vial at a high speed.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step removes any remaining microscopic solid particles. The first few drops of the filtrate should be discarded to avoid errors from potential adsorption onto the filter membrane.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the precise concentration of this compound.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.
The following diagram outlines the workflow for this experimental protocol.
References
A Technical Guide to High-Purity Triphenylamine-d15 for Researchers and Drug Development Professionals
An in-depth examination of the commercial sources, synthesis, and applications of the deuterated aromatic amine, Triphenylamine-d15, tailored for the scientific community.
This technical guide provides a comprehensive overview of high-purity this compound (Tris(phenyl-d5)amine), a deuterated analogue of triphenylamine, for its application in research and drug development. This document details commercially available sources, their reported purity levels, and explores the synthetic methodologies for its preparation. Furthermore, it outlines key experimental applications, particularly its use as an internal standard in mass spectrometry-based analyses.
Commercial Availability and Purity Specifications
High-purity this compound is available from a range of specialized chemical suppliers. The quality and purity of the compound are critical for its intended applications, particularly in quantitative analysis where isotopic and chemical purity can significantly impact experimental outcomes. Below is a summary of commercially available this compound with their reported purity specifications.
| Supplier | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity |
| BOC Sciences | 880462-20-4 | C₁₈D₁₅N | 98 atom % D[1] | Not specified |
| LGC Standards | 880462-20-4 | C₁₈D₁₅N | Not specified | Not specified |
| American Custom Chemicals Corp. (via ChemicalBook) | 880462-20-4 | C₁₈D₁₅N | Not specified | 95.00%[2] |
| Medical Isotopes, Inc. (via ChemicalBook) | 880462-20-4 | C₁₈D₁₅N | Not specified | Not specified |
| Pharmaffiliates | 880462-20-4 | C₁₈D₁₅N | Not specified | Not specified |
Note: Researchers are advised to request a certificate of analysis (CoA) from the supplier for detailed purity information, including lot-specific data.
Synthesis of this compound
The synthesis of this compound typically involves the adaptation of established methods for the synthesis of its non-deuterated analogue, primarily through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[3][4] This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.
Conceptual Synthetic Pathway
The logical workflow for the synthesis of this compound can be visualized as a multi-step process starting from deuterated benzene.
Caption: Conceptual synthesis pathway for this compound.
Detailed Experimental Protocol: Ullmann Condensation for Triphenylamine Synthesis (Adapted for Deuterated Analogue)
Materials:
-
Diphenylamine-d10
-
Iodobenzene-d5
-
Potassium carbonate (anhydrous)
-
Copper powder (activated)
-
Nitrobenzene (as solvent)
-
Benzene
-
Ethanol
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine Diphenylamine-d10, Iodobenzene-d5, and anhydrous potassium carbonate in nitrobenzene.
-
Add activated copper powder to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture and filter to remove the copper catalyst and inorganic salts.
-
Remove the nitrobenzene solvent by steam distillation.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a benzene/ethanol mixture.
Purification:
The crude product is dissolved in hot benzene, filtered, and the filtrate is concentrated. The product is then precipitated by the addition of ethanol and collected by filtration. Further purification can be achieved by vacuum distillation.
Applications in Research and Drug Development
Deuterated compounds like this compound are valuable tools in various scientific disciplines. Their primary applications stem from the mass difference between deuterium and protium, which allows for their differentiation in mass spectrometry, and their similar chemical properties to their non-deuterated counterparts.
Use as an Internal Standard in Quantitative Analysis
This compound is frequently used as an internal standard for the quantification of triphenylamine or its derivatives in complex matrices by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a more accurate and precise quantification.
Workflow for using this compound as an Internal Standard:
Caption: General workflow for quantitative analysis using an internal standard.
Experimental Protocol: General Procedure for LC-MS/MS Analysis with an Internal Standard
The following is a generalized protocol for the quantification of an analyte in a biological matrix using a deuterated internal standard like this compound. Specific parameters will need to be optimized for the analyte of interest.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
Analyte stock solution
-
This compound internal standard (IS) stock solution
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
LC-MS/MS system
Procedure:
-
Preparation of Calibration Standards and Quality Control Samples: Prepare a series of calibration standards and quality control (QC) samples by spiking the biological matrix with known concentrations of the analyte.
-
Sample Preparation:
-
To a known volume of the calibration standards, QCs, and unknown samples, add a fixed volume of the this compound IS working solution.
-
Perform protein precipitation by adding a sufficient volume of cold acetonitrile (typically 3-4 times the sample volume).
-
Vortex the samples vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop a chromatographic method to achieve good separation of the analyte and IS from matrix components.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and this compound in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the this compound IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
This in-depth guide provides a foundational understanding of high-purity this compound for its effective use in a research and development setting. For specific applications, further optimization of the described protocols is recommended.
References
An In-depth Technical Guide to the Safety and Handling of Triphenylamine-d15
Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for Triphenylamine-d15. The information presented is primarily based on the safety data available for its non-deuterated analogue, Triphenylamine, as specific safety and toxicological data for the deuterated compound is limited. Isotopic labeling with deuterium is not expected to significantly alter the chemical's hazardous properties. This guide is intended for use by qualified individuals trained in handling chemical substances.
Introduction
This compound is a deuterated form of Triphenylamine, an organic compound used in various research and industrial applications, including as a hole-transporting material in organic light-emitting diodes (OLEDs) and as a pharmaceutical intermediate.[1] Due to its chemical nature, proper handling and safety precautions are essential to minimize potential risks to researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Triphenylamine is classified as a hazardous substance. The primary hazards associated with this chemical are:
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The substance is a colorless to off-white crystalline solid or powder with a characteristic odor.
Physical and Chemical Properties
A summary of the key physical and chemical properties of Triphenylamine is provided in the table below. These values are expected to be very similar for this compound.
| Property | Value | Reference |
| Molecular Formula | C18D15N | |
| Molecular Weight | 260.41 g/mol | |
| Appearance | Colorless to off-white crystalline solid or powder | |
| Melting Point | 125 - 128 °C (257 - 262.4 °F) | |
| Boiling Point | 347 - 348 °C (656.6 - 658.4 °F) at 760 mmHg | |
| Solubility in Water | Insoluble | |
| log Pow | 5.7 | |
| Vapor Pressure | 0.000392 mmHg | |
| Density | 0.774 g/cm³ |
Toxicological Information
| Route of Exposure | Species | Value | Reference |
| Oral LD50 | Rat | 3200 mg/kg |
According to the information available, Triphenylamine has not been tested for its carcinogenic or reproductive effects.
Exposure Controls and Personal Protection
To ensure safe handling and minimize exposure, the following control measures and personal protective equipment (PPE) should be utilized.
5.1. Engineering Controls
-
Work should be conducted in a well-ventilated area.
-
Use local exhaust ventilation at the site of chemical release to control airborne dust.
-
Enclose operations where possible.
-
Eye wash fountains and emergency showers should be readily available in the immediate work area.
5.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles. A face shield may be necessary when working with larger quantities or when there is a risk of splashing.
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact. The choice of glove material should be based on a risk assessment of the specific laboratory conditions.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.
5.3. Exposure Limits
| Organization | Exposure Limit (8-hour TWA) | Reference |
| ACGIH | 5 mg/m³ | |
| NIOSH | 5 mg/m³ |
Safe Handling and Storage
6.1. Handling
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling and before breaks.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Contaminated work clothes should not be taken home and should be laundered by individuals aware of the hazards.
6.2. Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed.
-
Store away from incompatible materials such as oxidizing agents, strong acids, aldehydes, and ketones.
First-Aid Measures
In case of exposure, follow these first-aid procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Clean mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention.
Accidental Release Measures
In the event of a spill or release:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Cleaning Up: For small spills, dampen the solid material with a suitable solvent like acetone and transfer it to a sealed container for disposal. For larger spills, sweep up and shovel the material into a suitable, closed container for disposal.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local regulations. The product may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Dispose of contaminated packaging as unused product.
Experimental Protocol: General Handling of Solid this compound
This protocol outlines the general steps for safely handling solid this compound in a laboratory setting.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a calibrated balance is available within a chemical fume hood or in an area with local exhaust ventilation.
-
Confirm the availability and proper functioning of an emergency shower and eyewash station.
-
Don all required PPE: lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a fume hood or ventilated enclosure to minimize dust inhalation.
-
Use a spatula to carefully transfer the desired amount of this compound from the storage container to a tared weigh boat or reaction vessel.
-
Avoid creating dust clouds during transfer.
-
Close the storage container tightly immediately after use.
-
-
Dissolution (if applicable):
-
If preparing a solution, add the solvent to the solid slowly and stir to dissolve.
-
Perform this step in a fume hood.
-
-
Post-Handling:
-
Clean any spills on the balance or work surface immediately.
-
Wipe down the work area with an appropriate solvent and then with soap and water.
-
Properly dispose of any contaminated materials (e.g., weigh boats, gloves) in a designated waste container.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Visualizations
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for a solid this compound spill.
Caption: First-aid measures for different routes of exposure.
References
An In-depth Technical Guide: Applications of Triphenylamine-d15 in Materials Science Research
Introduction: Triphenylamine (TPA) is a propeller-shaped organic molecule that has become a cornerstone in materials science, particularly in the field of organic electronics.[1][2][3] Its derivatives are widely used as hole-transporting materials (HTMs) in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) due to their high hole mobility and excellent film-forming properties.[1][4] However, the operational stability of these devices is often limited by the degradation of the organic components. A key strategy to enhance material stability is isotopic substitution, specifically the replacement of hydrogen (H) with its heavier isotope, deuterium (D). This guide explores the applications of Triphenylamine-d15 (the perdeuterated form of TPA), focusing on the underlying principles, experimental evidence, and protocols relevant to its use in advanced materials.
The Scientific Rationale: Deuteration and the Kinetic Isotope Effect
The enhanced stability of deuterated organic materials stems from the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond. This increased bond strength means that a higher activation energy is required to cleave a C-D bond compared to a C-H bond. Consequently, chemical reactions involving the breaking of these bonds, which are often the primary degradation pathways in organic electronic devices, proceed at a slower rate. This slowdown in unwanted chemical reactions leads to significantly improved thermal stability, electrochemical stability, and ultimately, longer device lifetimes.
Figure 1: Logical diagram of the kinetic isotope effect. The higher activation energy (ΔG‡) required to break the stronger C-D bond leads to a slower degradation rate and enhanced material stability compared to the C-H analogue.
Core Application: Organic Light-Emitting Diodes (OLEDs)
In OLEDs, TPA derivatives are primarily used in the hole-transporting layer (HTL) and as host materials in the emissive layer (EML). The stability of these layers is critical for the device's operational lifetime. The introduction of this compound can drastically mitigate degradation, which is often initiated at interfaces, particularly between the HTL and EML.
By replacing labile C-H bonds with robust C-D bonds, deuteration suppresses unwanted chemical reactions that lead to the formation of luminescence quenchers and non-emissive species. This strategy has been shown to significantly enhance the lifetime of OLEDs without negatively impacting their electroluminescence spectra or efficiency. Research indicates that deuterating host materials or transport materials can lead to substantial improvements in device longevity, with reports of lifetime increases ranging from two-fold to as much as eight-fold.
Data Presentation: OLED Lifetime Enhancement
| Device Component Deuterated | Lifetime Improvement Factor | Device Color | Reference |
| Host Material (Partial Deuteration) | ~2x | Blue/Green | |
| Host Material (High Deuteration) | Up to 4x | Blue/Green | |
| Host Material (Benzylic C-H) | 5x | N/A | |
| Host & Hole Transport Materials | Up to 8x | Blue |
Experimental Protocol: OLED Fabrication Workflow
A typical experimental procedure for fabricating a multi-layer OLED device using thermal evaporation is outlined below.
-
Substrate Preparation:
-
Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are dried with a nitrogen gun and then treated with UV-ozone for 10-15 minutes to increase the work function of the ITO and improve hole injection.
-
-
Layer Deposition:
-
The substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): A thin layer (e.g., 10 nm) of a suitable HIL material is deposited onto the ITO.
-
Hole Transport Layer (HTL): this compound is deposited at a controlled rate (e.g., 1-2 Å/s) to a desired thickness (e.g., 30-50 nm).
-
Emissive Layer (EML): The host and dopant (emitter) materials are co-evaporated to form the light-emitting layer (e.g., 20-30 nm).
-
Electron Transport Layer (ETL): A suitable ETL material is deposited (e.g., 20-40 nm).
-
Electron Injection Layer (EIL): A thin layer of a low work function material (e.g., LiF, 1 nm) is deposited.
-
-
Cathode Deposition & Encapsulation:
-
A metal cathode (e.g., Aluminum, 100 nm) is deposited on top of the organic stack without breaking the vacuum.
-
The completed device is encapsulated under an inert nitrogen atmosphere using a glass lid and UV-cured epoxy to prevent degradation from atmospheric moisture and oxygen.
-
Figure 2: A simplified diagram of an OLED structure. This compound is incorporated as the Hole Transport Layer (HTL) to improve device stability and lifetime.
Prospective Application: Perovskite Solar Cells (PSCs)
While direct reports on this compound in PSCs are emerging, the stability-enhancing principles are directly transferable. TPA-based molecules are among the most common Hole Transport Materials (HTMs) used in high-efficiency PSCs. The degradation of the HTM and instability at the perovskite/HTM interface are significant challenges for the long-term performance of these devices.
Using this compound as an HTM is a promising strategy to bolster the intrinsic stability of the layer, preventing chemical degradation from factors like thermal stress, moisture, and ion migration from the perovskite layer. This would lead to PSCs with enhanced operational longevity and reduced efficiency roll-off over time.
Data Presentation: Projected Improvements in PSCs
| Performance Metric | Standard TPA-HTM | Projected TPA-d15 HTM | Rationale |
| Power Conversion Efficiency (PCE) | High (initially) | Maintained/Slightly Higher | Reduced defect formation at the interface |
| T₈₀ Lifetime (Time to 80% initial PCE) | Variable | Significantly Increased | Slower degradation of the HTM layer |
| Thermal Stability | Moderate | High | Stronger C-D bonds resist thermal decomposition |
| Chemical Stability | Moderate | High | Increased resistance to reactive species |
Experimental Protocol: Perovskite Solar Cell Fabrication
A generalized workflow for fabricating a p-i-n (inverted) structure PSC is as follows.
-
Substrate and Electrode Preparation:
-
ITO-coated glass substrates are patterned and cleaned using the same procedure as for OLEDs.
-
-
Device Layer Deposition:
-
Hole Transport Layer (HTL): A solution of this compound with necessary additives (e.g., Li-TFSI, tBP) in a solvent like chlorobenzene is spin-coated onto the ITO substrate, followed by annealing.
-
Perovskite Active Layer: The perovskite precursor solution (e.g., CsPbI₃, MAPbI₃) is spin-coated on top of the HTL in a nitrogen-filled glovebox. A quenching solvent is often used during the spin-coating process to induce rapid crystallization, followed by thermal annealing to form the crystalline perovskite film.
-
Electron Transport Layer (ETL): An ETL material (e.g., PCBM, C60) is deposited via spin-coating or thermal evaporation.
-
Buffer Layer/Cathode: A buffer layer (e.g., BCP) and a metal cathode (e.g., Silver, Gold) are deposited by thermal evaporation.
-
-
Device Encapsulation:
-
The finished device is encapsulated to protect the sensitive perovskite layer from environmental degradation.
-
References
Foundational Research on Triphenylamine-Based Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylamine (TPA), a propeller-shaped aromatic amine, has become a cornerstone in the development of advanced functional polymers. Its unique non-planar structure, combined with its potent hole-transporting capabilities and electroactive nature, makes it an exceptional building block for high-performance materials.[1][2] When incorporated into a polymer backbone, the bulky TPA moiety disrupts chain packing, which often leads to amorphous materials with enhanced solubility and excellent film-forming properties, overcoming processing challenges common to many high-performance polymers.[1]
TPA's core feature is the nitrogen atom's lone pair of electrons, which can be easily oxidized to form stable radical cations.[2][3] This reversible oxidation is accompanied by a distinct color change, making TPA-based polymers prime candidates for electrochromic applications such as smart windows and displays. Their inherent photo- and electroactivity have also led to widespread use in optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells.
While the dominant applications for TPA-based polymers lie in materials science and electronics, their unique electrochemical and photophysical properties are paving the way for emerging uses in biotechnology and sensing, areas of significant interest to drug development professionals. This guide provides a comprehensive overview of the foundational research on TPA-based polymers, covering their synthesis, core properties, experimental protocols, and applications.
Synthesis of Triphenylamine-Based Polymers
The synthesis of TPA-based polymers typically involves a two-stage process: first, the synthesis of a functional TPA-based monomer, followed by polymerization.
Monomer Synthesis
TPA monomers are generally functionalized with reactive groups like amines (-NH2), carboxylic acids (-COOH), or halides to enable polymerization. A common strategy involves nucleophilic substitution reactions on a TPA core or the coupling of TPA derivatives. For instance, diamine monomers can be prepared by the condensation of a TPA derivative with 4-fluoronitrobenzene, followed by the reduction of the nitro groups to amines. This multi-step approach allows for precise control over the final monomer structure.
Polymerization Methods
Several polymerization techniques are employed to construct TPA-based polymers:
-
Polycondensation : This is a widely used method for producing TPA-based polyamides and polyimides. For example, a TPA-containing diamine monomer can be reacted with a dicarboxylic acid (or its diacid chloride) to form a polyamide. The reaction is often carried out at low temperatures or via a phosphorylation-promoted reaction at higher temperatures.
-
Oxidative Coupling Polymerization : This facile approach uses an oxidant like iron(III) chloride (FeCl3) to directly polymerize TPA derivatives, offering a more direct route to high molecular weight polymers.
-
Electrochemical Polymerization : In this method, a polymer film is grown directly onto an electrode surface by applying an electrical potential to a solution containing the TPA monomer. This technique is particularly useful for creating thin, uniform films for electronic devices.
Below is a generalized workflow for the synthesis of TPA-based polyamides via polycondensation.
Core Properties of Triphenylamine-Based Polymers
The properties of TPA-based polymers can be tuned by modifying the polymer backbone and the substituents on the TPA unit.
Thermal Properties
TPA-based polymers are known for their excellent thermal stability. Aromatic polyamides and polyimides containing TPA units exhibit high glass transition temperatures (Tg), often ranging from 250 to 355 °C, and do not show significant thermal decomposition below 500 °C. This robustness is critical for applications in electronic devices that may operate at elevated temperatures.
| Polymer Type | Glass Transition Temp. (Tg) (°C) | 10% Weight-Loss Temp. (Td10) (°C) | Reference(s) |
| Aromatic Poly(amine-imide) | 264–352 | > 568 | |
| Aromatic Poly(amide-imide) | 296–355 | > 500 | |
| Aromatic Polyamide | 257–287 | > 550 | |
| Copolymers (PJK series) | Not specified | > 400 |
Electrochemical and Optical Properties
The electrochemical behavior of TPA polymers is central to their functionality. Cyclic voltammetry (CV) studies show that these polymers undergo reversible oxidation at accessible potentials. For example, certain poly(amine-imide) films exhibit two reversible oxidation redox couples at approximately 0.78 V and 1.14 V. This electrochemical switching is accompanied by a change in the material's optical properties (electrochromism), often transitioning from a colorless or pale-yellow neutral state to green or blue oxidized states.
Electron-donating groups (e.g., methoxy) attached to the TPA unit can lower its oxidation potential, while electron-withdrawing groups have the opposite effect. This allows for fine-tuning of the polymer's electronic properties and color states.
| Polymer Series / Type | Oxidation Onset (Eonset) (V) | Anodic Peak (Epa) (V) | Absorption Max (λmax) (nm) | Emission Max (λem) (nm) | Reference(s) |
| Poly(amide-imide)s (MeO-substituted) | 0.56–0.59 | 0.78–0.88 | Not specified | Not specified | |
| Poly(amide-imide)s (t-Bu-substituted) | 0.63–0.68 | 0.86–0.97 | Not specified | Not specified | |
| Poly(amine-imide)s | Not specified | 0.78, 1.14 | 311–330 | 545–562 |
Experimental Protocols
Synthesis of a TPA-Diamine Monomer and Polyamide
This protocol is a representative example for the synthesis of a TPA-based aromatic polyamide via direct phosphorylation polycondensation, based on procedures described in the literature.
Part 1: Synthesis of 4,4′-bis(p-aminobenzamido)triphenylamine Monomer
-
Step 1 (Dinitro Intermediate Synthesis): A mixture of 4,4'-diaminotriphenylamine, 4-nitrobenzoyl chloride, and a base such as pyridine is stirred in an anhydrous solvent like N,N-dimethylacetamide (DMAc) at 0-5 °C for several hours.
-
Step 2 (Purification): The resulting solution is poured into methanol to precipitate the dinitro intermediate product. The solid is collected by filtration, washed with methanol and hot water, and dried under vacuum.
-
Step 3 (Reduction to Diamine): The purified dinitro compound is dissolved in a solvent like N,N-dimethylformamide (DMF). A catalyst (e.g., 10% Pd/C) is added, and the mixture is heated to approximately 80 °C.
-
Step 4: Hydrazine monohydrate is added dropwise to the heated mixture. The reaction is maintained for several hours until completion (monitored by TLC).
-
Step 5 (Final Monomer Purification): After cooling, the catalyst is filtered off. The filtrate is poured into water to precipitate the crude diamine monomer. The product is collected, washed thoroughly with water, and recrystallized from a suitable solvent system (e.g., DMF/water) to yield the pure diamine monomer.
Part 2: Synthesis of TPA-Polyamide via Direct Phosphorylation
-
Step 1 (Reaction Setup): A mixture of the synthesized TPA-diamine monomer (1.25 mmol), an aromatic dicarboxylic acid (e.g., terephthalic acid, 1.25 mmol), calcium chloride (0.3 g), triphenyl phosphite (0.9 mL), pyridine (1.2 mL), and N-methyl-2-pyrrolidone (NMP, 5 mL) is added to a reaction flask.
-
Step 2 (Polymerization): The mixture is heated with stirring at 105 °C for 3 hours under a nitrogen atmosphere. The reaction becomes viscous as the polymer forms.
-
Step 3 (Polymer Precipitation and Purification): After cooling to room temperature, the viscous solution is poured into a large volume of methanol with vigorous stirring. The fibrous polymer precipitate is collected by filtration.
-
Step 4: The polymer is washed extensively with hot water and methanol to remove residual salts and solvents, and then dried in a vacuum oven at 80 °C.
Characterization Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Procedure:
-
Place a small amount of the dried polymer sample (5-10 mg) into a TGA sample pan (e.g., platinum or alumina).
-
Load the pan into the TGA instrument.
-
Heat the sample from room temperature to a high temperature (e.g., 800-900 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
The heating is performed under a controlled atmosphere, typically an inert gas like nitrogen, to measure thermal stability, or air to measure oxidative stability.
-
Record the mass of the sample as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% weight loss occurs.
-
2. Cyclic Voltammetry (CV)
-
Objective: To investigate the electrochemical properties (e.g., oxidation potentials) of the polymer.
-
Procedure:
-
Electrode Preparation: A thin film of the TPA-based polymer is cast onto a working electrode (e.g., an indium tin oxide (ITO)-coated glass slide or a platinum disk) by drop-casting or spin-coating a polymer solution and allowing the solvent to evaporate.
-
Electrochemical Cell Setup: A three-electrode cell is assembled consisting of the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Electrolyte Solution: The electrodes are immersed in an electrolyte solution, typically a 0.1 M solution of an inert salt like tetrabutylammonium perchlorate (TBAP) in a dry organic solvent (e.g., acetonitrile). Dissolved oxygen is removed by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.
-
Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again at a set scan rate (e.g., 50-100 mV/s). The current flowing between the working and counter electrodes is measured and plotted against the applied potential.
-
Below is a diagram illustrating the logical workflow for characterizing a novel TPA-based polymer.
Applications in Research and Development
Established Optoelectronic Applications
The vast majority of research on TPA-based polymers has been directed towards their use in optoelectronic devices. Their excellent hole-transporting ability, thermal stability, and tunable electrochromic properties make them ideal for:
-
Electrochromic Devices: Materials that change color in response to an electrical voltage, used in smart windows, auto-dimming mirrors, and low-power displays.
-
Organic Light-Emitting Diodes (OLEDs): TPA polymers often serve as the hole-transporting layer (HTL), facilitating the efficient injection of positive charge carriers (holes) into the emissive layer of the device.
-
Perovskite Solar Cells: Similar to OLEDs, they are used as hole-transporting materials to extract holes and improve overall device efficiency and stability.
Applications Relevant to Drug Development
While not a primary application area, the unique properties of TPA-based polymers offer significant potential in fields relevant to drug development and biotechnology.
-
Biosensors: The electrochemical sensitivity of TPA-based polymers makes them attractive candidates for biosensor development. A sensor could be designed where the binding of a target analyte (e.g., a disease biomarker or a drug molecule) to a functionalized TPA polymer film induces a detectable change in its electrochemical or optical signal. This could be applied to high-throughput screening, diagnostics, or monitoring therapeutic efficacy. For example, TPA polymers have been investigated for sensing nitroaromatic compounds and metal ions.
-
Photocatalysis for Drug Synthesis: TPA-based ordered mesoporous polymers have been developed as stable, metal-free, and reusable photocatalysts. Such materials can drive specific organic reactions using visible light, offering a greener and more controlled alternative to traditional synthesis methods. This could be highly valuable in the multi-step synthesis of complex pharmaceutical compounds.
-
Biomaterials and Drug Delivery: The direct application of TPA polymers in drug delivery is a nascent field. However, research on TPA-based small molecules provides a potential roadmap. For instance, nanoparticles formulated from TPA derivatives have been used for the light-controlled stimulation of neurons. The study noted that the nanoparticle size was within a physiologically compatible range relevant to drug delivery processes. This suggests that TPA-based polymer nanoparticles could potentially be engineered as carriers for photodynamic therapy or for the light-triggered release of therapeutic cargo. Their inherent fluorescence could also be leveraged for simultaneous imaging and therapy (theranostics).
Conclusion
Triphenylamine-based polymers represent a versatile and highly functional class of materials. Their foundational research has firmly established their utility in optoelectronics due to their exceptional thermal stability and tunable electrochemical and optical properties. While their direct application in drug development is not yet mainstream, their demonstrated use in sensors and photocatalysis, coupled with the biocompatible potential shown by related small molecules, presents exciting future opportunities. For drug development professionals, the value of TPA-based polymers may lie in their enabling role in creating advanced diagnostic tools, novel synthesis platforms, and next-generation theranostic systems.
References
Methodological & Application
Application Note: High-Throughput Analysis of Triphenylamine in Environmental Water Samples using LC-MS/MS with Triphenylamine-d15 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of triphenylamine in environmental water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Triphenylamine and its derivatives are utilized in various industrial applications, including as hole-transporting materials in organic light-emitting diodes (OLEDs), and their potential environmental presence necessitates a reliable analytical method for monitoring.[1][2][3] To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, Triphenylamine-d15. The use of an isotopically labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[4][5] The developed protocol offers a streamlined solid-phase extraction (SPE) procedure for sample cleanup and pre-concentration, followed by a rapid and selective LC-MS/MS analysis. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine environmental monitoring.
Introduction
Triphenylamine is a tertiary aromatic amine that serves as a core building block for a variety of organic functional materials. Its derivatives are widely used in the electronics industry, particularly as hole-transporting layers in OLEDs, and also find applications in the synthesis of specialized dyes. The increasing production and use of these compounds raise concerns about their potential release into the environment and subsequent impact on ecosystems. Therefore, a sensitive and selective analytical method is crucial for the monitoring of triphenylamine in environmental matrices.
LC-MS/MS has become the technique of choice for the trace-level quantification of organic contaminants due to its high sensitivity, selectivity, and wide applicability. A key challenge in quantitative LC-MS/MS analysis is the potential for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. The most effective way to mitigate these effects is through the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a version of the analyte in which one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N). Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same matrix effects. By measuring the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved, regardless of variations in sample recovery or matrix-induced signal fluctuations.
This application note describes a validated LC-MS/MS method for the determination of triphenylamine in surface water, using this compound as the internal standard. The method is designed for high-throughput environmental testing laboratories, offering a simple sample preparation protocol and a fast chromatographic runtime.
Experimental Protocols
Materials and Reagents
-
Standards: Triphenylamine (≥99.5% purity) and this compound (isotopic purity ≥98%) were obtained from a certified reference material provider.
-
Solvents: HPLC-grade methanol, acetonitrile, and water were used. Formic acid (LC-MS grade) was also utilized.
-
Sample Collection: Environmental water samples were collected in amber glass bottles and stored at 4°C until analysis.
-
Solid-Phase Extraction (SPE): C18 SPE cartridges (500 mg, 6 mL) were used for sample extraction.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Individual stock solutions of triphenylamine and this compound were prepared by accurately weighing and dissolving the compounds in methanol.
-
Working Standard Solutions: A series of working standard solutions containing triphenylamine at concentrations ranging from 1 ng/mL to 1000 ng/mL were prepared by serial dilution of the stock solution with a 50:50 methanol/water mixture.
-
Internal Standard Spiking Solution (100 ng/mL): A working solution of this compound was prepared at a concentration of 100 ng/mL in methanol.
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: Water samples were filtered through a 0.45 µm glass fiber filter to remove particulate matter.
-
Spiking: A 100 mL aliquot of the filtered water sample was spiked with 100 µL of the 100 ng/mL this compound internal standard solution, resulting in a final IS concentration of 100 pg/mL.
-
SPE Cartridge Conditioning: The C18 SPE cartridge was conditioned sequentially with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: The pre-treated and spiked water sample was loaded onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: The cartridge was washed with 5 mL of 5% methanol in water to remove interfering substances.
-
Elution: The retained analytes were eluted from the cartridge with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 1 mL of the initial mobile phase (80:20 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The optimized precursor and product ions, along with collision energies and cone voltages, are listed in Table 1.
-
Table 1: Optimized MRM Parameters for Triphenylamine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Triphenylamine | 246.1 | 167.1 | 35 | 30 |
| 246.1 | 91.1 | 45 | 30 | |
| This compound | 261.2 | 176.1 | 35 | 30 |
| 261.2 | 96.1 | 45 | 30 |
Data Presentation
The performance of the method was evaluated for linearity, precision, accuracy, and recovery. A summary of the quantitative data is presented in Table 2.
Table 2: Summary of Method Performance Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 pg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 pg/mL |
| Limit of Quantification (LOQ) | 1.0 pg/mL |
| Intra-day Precision (%RSD, n=6) | < 5% |
| Inter-day Precision (%RSD, n=18) | < 8% |
| Accuracy (Recovery %) | 92 - 105% |
| Matrix Effect (%) | 95 - 110% |
| Extraction Recovery (%) | > 90% |
Mandatory Visualization
Caption: Experimental workflow for the analysis of triphenylamine.
Caption: Logic of using an internal standard for quantification.
Conclusion
This application note presents a highly sensitive, selective, and robust LC-MS/MS method for the quantification of triphenylamine in environmental water samples. The use of the stable isotope-labeled internal standard, this compound, ensures the reliability of the results by compensating for matrix effects and variations in sample preparation. The streamlined SPE protocol and rapid LC analysis time make this method well-suited for high-throughput environmental monitoring laboratories. The excellent performance characteristics of the method, including low detection limits and high accuracy and precision, demonstrate its suitability for the routine analysis of triphenylamine at trace levels in complex environmental matrices.
References
- 1. Triphenylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Note: Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of aromatic amines in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polarity of many aromatic amines, a derivatization step is employed to improve chromatographic performance and sensitivity.[1][2] The method incorporates Triphenylamine-d15 as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[3][4] This protocol is intended for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
Aromatic amines (AAs) are a class of compounds used in the manufacturing of dyes, pesticides, polymers, and pharmaceuticals. Several AAs are classified as known or suspected carcinogens, making their detection and quantification in environmental, biological, and industrial samples a matter of high importance.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent selectivity and sensitivity. However, the direct analysis of polar AAs by GC can be challenging, often resulting in poor peak shape and low response. Chemical derivatization is commonly employed to convert the polar amino group into a less polar, more volatile functional group, thereby improving chromatographic behavior and detection. Acylation with reagents like pentafluoropropionic anhydride (PFPA) is a widely used approach for this purpose.
For accurate quantification, especially in complex sample matrices, the use of an internal standard (IS) is critical. The ideal internal standard is a compound that behaves similarly to the analyte during extraction, derivatization, and injection but is distinguishable by the detector. Stable isotope-labeled analogues of the analytes are considered the gold standard for GC-MS analysis. In this method, this compound is utilized as the internal standard. Its chemical properties are nearly identical to a wide range of aromatic amines, but its mass is significantly different, ensuring no spectral overlap.
Experimental Protocol
Materials and Reagents
-
Solvents: Dichloromethane (DCM), Hexane, Methanol (all HPLC or GC grade)
-
Reagents: Pentafluoropropionic Anhydride (PFPA), Sodium Sulfate (anhydrous), Sodium Bicarbonate (NaHCO₃)
-
Standards: Analytical standards of target aromatic amines, this compound (internal standard)
-
Equipment: GC-MS system, analytical balance, vortex mixer, centrifuge, evaporator (e.g., nitrogen stream), autosampler vials with inserts.
Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each target aromatic amine and this compound in methanol.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all target aromatic amines by diluting the stock solutions in methanol.
-
Internal Standard Spiking Solution (5 µg/mL): Prepare a spiking solution of this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL) by serially diluting the working standard mixture. Spike each calibration level with the internal standard to a final concentration of 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Collection: To a 2 mL centrifuge tube, add 1 mL of the aqueous sample (e.g., urine, wastewater).
-
Internal Standard Spiking: Add 20 µL of the 5 µg/mL this compound internal standard spiking solution to the sample, resulting in a concentration of 100 ng/mL. Vortex briefly.
-
Basification: Add 100 µL of saturated Sodium Bicarbonate solution to adjust the pH to > 8.
-
Extraction: Add 1 mL of Dichloromethane. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove residual water.
-
Evaporation: Evaporate the extract to approximately 100 µL under a gentle stream of nitrogen.
Derivatization
-
To the concentrated extract, add 50 µL of Hexane and 10 µL of PFPA.
-
Cap the vial and vortex briefly.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the remaining solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dry residue in 100 µL of Hexane. Transfer the final solution to a GC-MS autosampler vial with an insert for analysis.
GC-MS Instrumentation and Parameters
The analysis is performed on a standard GC-MS system equipped with an autosampler.
| Parameter | Setting |
| Gas Chromatograph | |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5MS or equivalent) |
| Inlet Temperature | 270°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
SIM Ions for Quantification and Confirmation
For reliable identification, a primary ion is used for quantification (Quantifier) and at least one secondary ion (Qualifier) is monitored. The ratio of the qualifier to quantifier ion should remain constant across standards and samples.
Note: Ions for derivatized amines are based on reaction with PFPA (mass addition of 146 amu). The proposed ions for this compound are theoretical, based on the mass spectrum of the undeuterated compound from the NIST WebBook, and should be confirmed by direct analysis of a standard.
| Compound | Derivatized Mol. Weight | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Aniline-PFPA | 239 | 239 | 112, 69 |
| o-Toluidine-PFPA | 253 | 253 | 106, 69 |
| 4-Chloroaniline-PFPA | 273/275 | 273 | 146, 204 |
| This compound (IS) | 260 | 260 | 176, 259 |
Typical Method Performance
The following data represents typical performance characteristics achievable with this method, based on values reported in the literature for similar analyses.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Workflow Visualization
The overall analytical process from sample receipt to final data reporting is outlined in the workflow diagram below.
Conclusion
The described GC-MS method provides a reliable and sensitive protocol for the quantification of aromatic amines in various samples. The use of liquid-liquid extraction for sample cleanup, followed by PFPA derivatization, ensures that the analytes are suitable for GC analysis. The incorporation of this compound as an internal standard is crucial for achieving the high levels of accuracy and precision required for trace-level analysis in research and regulated environments.
References
- 1. Diphenylamine [webbook.nist.gov]
- 2. Triphenylamine | (C6H5)3N | CID 11775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for the Quantification of Substituted Diphenylamines in Soil using Triphenylamine-d15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted diphenylamines (DPAs) are a class of compounds widely used as antioxidants in various industrial applications, including in the manufacturing of rubber, lubricants, and polymers. Their persistence and potential toxicity necessitate reliable and sensitive analytical methods for their quantification in environmental matrices such as soil. This document provides detailed application notes and protocols for the quantification of substituted diphenylamines in soil samples using gas chromatography-tandem mass spectrometry (GC-MS/MS) with Triphenylamine-d15 as a deuterated internal standard. The use of an isotopic internal standard is crucial for accurate quantification in complex matrices like soil, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2]
Principle of the Method
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, which is chemically almost identical to the target analytes but has a different mass, is added to the soil sample prior to extraction. The sample is then subjected to extraction and cleanup to isolate the substituted diphenylamines. The final extract is analyzed by GC-MS/MS. By measuring the ratio of the signal response of the native analyte to that of the deuterated internal standard, the concentration of the analyte in the original sample can be accurately determined, correcting for any losses during the analytical process.
Experimental Protocols
Sample Preparation and Extraction
A robust extraction method is critical for the accurate analysis of substituted diphenylamines from complex soil matrices. Pressurized Liquid Extraction (PLE) is a highly efficient technique for this purpose, offering reduced solvent consumption and faster extraction times compared to traditional methods like Soxhlet.
Materials and Reagents:
-
Soil sample, air-dried and sieved (<2 mm)
-
This compound internal standard solution (in a suitable solvent like acetone or toluene)
-
Diatomaceous earth or clean sand
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Pressurized Liquid Extraction (PLE) system and stainless steel extraction cells
Protocol:
-
Sample Weighing: Accurately weigh approximately 5-10 g of the homogenized soil sample into a beaker.
-
Spiking with Internal Standard: Spike the soil sample with a known amount of this compound solution. The spiking level should be chosen to be in the mid-range of the calibration curve.
-
Homogenization: Thoroughly mix the spiked soil with a spatula to ensure even distribution of the internal standard.
-
Cell Packing: Mix the spiked soil sample with a dispersing agent like diatomaceous earth or clean sand at a ratio of 1:1 (w/w). Pack the mixture into a stainless steel PLE cell.
-
Pressurized Liquid Extraction (PLE): Place the packed cell into the PLE system and extract the sample using the following optimized parameters:
-
Solvent: Acetone:Hexane (1:1, v/v)
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Number of Cycles: 2
-
-
Extract Collection: Collect the extract in a clean glass vial.
-
Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
Extract Cleanup using Solid-Phase Extraction (SPE)
A cleanup step is essential to remove co-extracted matrix components that can interfere with the GC-MS/MS analysis. A combination of silica and Florisil SPE cartridges is effective for this purpose.
Materials and Reagents:
-
Silica SPE cartridge (e.g., 6 mL, 1 g)
-
Florisil SPE cartridge (e.g., 6 mL, 1 g)
-
Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetone (HPLC grade)
Protocol:
-
Cartridge Conditioning: Condition a silica SPE cartridge by passing 10 mL of hexane through it.
-
Sample Loading: Load the concentrated extract from the PLE step onto the conditioned silica cartridge.
-
Elution from Silica: Elute the analytes from the silica cartridge with 10 mL of a hexane:dichloromethane (1:1, v/v) mixture.
-
Florisil Cartridge Conditioning: Condition a Florisil SPE cartridge with 10 mL of hexane.
-
Second Cleanup Step: Pass the eluate from the silica cartridge through the conditioned Florisil cartridge.
-
Elution from Florisil: Elute the target analytes with 10 mL of a hexane:acetone (9:1, v/v) mixture.
-
Final Concentration: Concentrate the final eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS/MS analysis.
GC-MS/MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).
-
Capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Parameters (Example):
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp 1: 20 °C/min to 200 °C
-
Ramp 2: 10 °C/min to 300 °C, hold for 10 min
-
-
Injection Volume: 1 µL
MS/MS Parameters (Example in Multiple Reaction Monitoring - MRM mode):
The specific MRM transitions (precursor ion -> product ion) and collision energies need to be optimized for each target substituted diphenylamine and for this compound. An example for Diphenylamine is provided below.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Diphenylamine | 169 | 93 | 20 | 66 | 35 |
| This compound | 260 | 180 | 25 | 152 | 40 |
| Substituted DPAs | To be determined empirically | To be determined empirically | To be determined empirically | To be determined empirically | To be determined empirically |
Data Presentation
The following tables summarize typical quantitative data obtained using this methodology.
Table 1: Method Performance for Selected Substituted Diphenylamines in Soil
| Analyte | Limit of Detection (LOD) (ng/g dw) | Limit of Quantitation (LOQ) (ng/g dw) | Recovery (%) at 100 ng/g | Relative Standard Deviation (RSD) (%) |
| 4-tert-Octyldiphenylamine | 0.1 | 0.3 | 95 ± 8 | 8.4 |
| Di-tert-butyldiphenylamine | 0.05 | 0.15 | 102 ± 11 | 10.8 |
| Styrenated diphenylamine | 0.2 | 0.6 | 88 ± 12 | 13.6 |
| N-Phenyl-1-naphthylamine | 0.08 | 0.24 | 92 ± 9 | 9.8 |
| Data is representative and compiled from typical performance of methods for similar compounds in sediment matrices.[1] |
Table 2: Concentrations of Substituted Diphenylamines in Contaminated Soil Samples
| Sample ID | 4-tert-Octyldiphenylamine (ng/g dw) | Di-tert-butyldiphenylamine (ng/g dw) | Styrenated diphenylamine (ng/g dw) | N-Phenyl-1-naphthylamine (ng/g dw) |
| Soil A | 15.2 | 28.5 | 8.7 | 5.1 |
| Soil B | 45.8 | 92.1 | 25.4 | 12.3 |
| Soil C | 5.6 | 12.3 | 3.1 | ND |
| ND: Not Detected | ||||
| Concentrations are hypothetical and for illustrative purposes. |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of substituted diphenylamines in soil.
Caption: Logical relationship of the isotope dilution method for accurate quantification.
References
Application Note: Quantitative Analysis of Triphenylamine in Wastewater by Isotope Dilution GC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triphenylamine and its derivatives are used in a variety of industrial applications, including as antioxidants, in the manufacturing of polymers, and as hole-transporting materials in organic electronics. Due to these uses, there is a potential for their release into the environment through industrial wastewater. Monitoring the concentration of such compounds in wastewater is crucial for assessing environmental impact and ensuring the effectiveness of treatment processes.
This application note details a robust and sensitive analytical method for the determination of triphenylamine in wastewater samples. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) for detection and quantification. To ensure the highest degree of accuracy and to correct for matrix effects and variations during sample processing, the stable isotope-labeled compound, Triphenylamine-d15, is employed as an internal standard in an isotope dilution approach.[1][2][3] The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity, which is critical for complex matrices like wastewater.[4]
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound (internal standard) is spiked into the wastewater sample prior to any preparation steps. The sample is then passed through a solid-phase extraction cartridge, where both the target analyte (Triphenylamine) and the internal standard are retained. After washing the cartridge to remove interferences, the analytes are eluted with an appropriate solvent. The eluate is then concentrated and analyzed by GC-MS/MS. Quantification is achieved by measuring the ratio of the response of a specific mass transition of Triphenylamine to that of this compound. This ratio is then used to calculate the concentration of Triphenylamine in the original sample by comparison to a calibration curve.
Experimental Protocol
1. Reagents and Standards
-
Solvents: Hexane, Dichloromethane (DCM), Methanol, Acetone (all HPLC or pesticide residue grade).
-
Reagents: Ultrapure water, Nitrogen gas (high purity).
-
Standards:
-
Triphenylamine (TPA), analytical standard (≥99.5% purity).
-
This compound (TPA-d15), analytical standard (≥98% purity).
-
-
Standard Solutions:
-
Primary Stock Solutions (1000 mg/L): Prepare individual stock solutions of TPA and TPA-d15 by accurately weighing and dissolving 10 mg of each standard in 10 mL of methanol. Store at -20°C.
-
Spiking Solution (TPA-d15, 1 mg/L): Prepare by diluting the primary TPA-d15 stock solution in methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the primary TPA stock solution in hexane to achieve concentrations ranging from 0.5 to 200 µg/L. Each calibration standard should be fortified with the TPA-d15 spiking solution to a constant concentration (e.g., 10 µg/L).
-
2. Sample Collection and Preparation
-
Collect wastewater samples in 1-liter amber glass bottles.[5]
-
Store samples at 4°C and extract within 48 hours of collection.
-
Allow samples to equilibrate to room temperature before extraction.
-
Measure 500 mL of the wastewater sample into a clean glass container.
-
Spike the sample with a known amount of the TPA-d15 internal standard spiking solution (e.g., to achieve a final concentration of 100 ng/L).
3. Solid-Phase Extraction (SPE)
-
SPE Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL).
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 500 mL wastewater sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences.
-
Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 20-30 minutes.
-
Elution: Elute the retained analytes with 2 x 4 mL of a dichloromethane/hexane (1:1, v/v) mixture.
-
Concentration: Concentrate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen at 35°C. Transfer the final extract to a 2 mL autosampler vial for GC-MS/MS analysis.
Data Presentation
Table 1: GC-MS/MS Instrumental Parameters
| Parameter | Setting |
|---|---|
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Injector | Splitless mode |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial temp 70°C, hold for 2 min; ramp at 15°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | Agilent 7000 Triple Quadrupole GC/MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 290°C |
| Collision Gas | Nitrogen |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Triphenylamine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| Triphenylamine | 245.1 | 167.1 | 20 | 50 |
| (Quantifier) | ||||
| Triphenylamine | 245.1 | 91.1 | 35 | 50 |
| (Qualifier) | ||||
| This compound | 260.2 | 176.1 | 20 | 50 |
| (Internal Standard) | | | | |
Table 3: Method Performance Characteristics
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 200 µg/L |
| Correlation Coefficient (R²) | > 0.998 |
| Method Detection Limit (MDL) | 0.5 ng/L |
| Method Quantitation Limit (MQL) | 1.5 ng/L |
| Analyte Recovery (at 100 ng/L) | 85 - 110% |
| Relative Standard Deviation (RSD) | < 15% |
Mandatory Visualization
Caption: Workflow for Triphenylamine analysis in wastewater.
References
- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of substituted diphenylamines in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Notes and Protocols: Triphenylamine-d15 for Monitoring Polymer Stabilizer Degradation
Abstract
This document provides detailed application notes and protocols for the use of triphenylamine-d15 as an internal standard in the quantitative analysis of polymer stabilizers and their degradation products. The methodologies outlined herein leverage the chemical and physical similarities between this compound and various aromatic amine-based polymer stabilizers to ensure accurate and precise quantification via Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a deuterated internal standard is crucial for correcting matrix effects, variations in sample preparation, and instrument response, which are common challenges in the analysis of additives within complex polymer matrices.[1][2][3][4][5] This approach is intended for researchers, scientists, and professionals in drug development and material science who are focused on understanding the stability and lifetime of polymeric materials.
Introduction
Polymer stabilizers, such as antioxidants and UV absorbers, are essential additives that protect polymeric materials from degradation caused by environmental factors like heat, light, and oxygen. The degradation of these stabilizers can lead to a loss of the polymer's mechanical and physical properties, ultimately resulting in material failure. Therefore, monitoring the concentration of these stabilizers and their degradation products over time is critical for predicting the service life of polymeric materials and ensuring their performance and safety.
The analysis of polymer additives is often challenging due to their low concentrations and the complexity of the polymer matrix. Various analytical techniques, including High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detection, are employed for this purpose. For accurate quantification, especially with MS detection, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS, such as a deuterated analog of the analyte, exhibits nearly identical chemical and physical properties to the target compound, allowing it to effectively compensate for variations throughout the analytical workflow.
Triphenylamine, a well-known aromatic amine, shares structural similarities with many amine-based antioxidants and UV stabilizers. Its deuterated form, this compound, serves as an excellent internal standard for the LC-MS analysis of these stabilizers. This application note details the principles, protocols, and data analysis for utilizing this compound to monitor the degradation of polymer stabilizers.
Principle of the Method
The core of this method is the use of this compound as an internal standard in an isotope dilution mass spectrometry (IDMS) workflow. A known amount of this compound is added to the polymer extract at the beginning of the sample preparation process. Since this compound has a higher mass than its non-labeled counterpart due to the replacement of hydrogen atoms with deuterium, it can be distinguished by the mass spectrometer.
During sample extraction, cleanup, and LC-MS analysis, any loss of the target stabilizer will be mirrored by a proportional loss of the this compound internal standard. By measuring the ratio of the signal intensity of the target stabilizer to that of this compound, accurate quantification can be achieved, as this ratio remains constant despite variations in sample handling or instrument performance.
Experimental Protocols
Materials and Reagents
-
Polymers: Polypropylene (PP), Polyethylene (PE), Polycarbonate (PC), or other relevant polymer samples containing stabilizers.
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH), Acetonitrile (ACN) - all HPLC or LC-MS grade.
-
Internal Standard: this compound (≥98% isotopic purity).
-
Target Stabilizers: Analytical standards of the polymer stabilizers of interest (e.g., Irganox series, Tinuvin series).
-
Extraction Vials: Glass vials with PTFE-lined caps.
-
Syringe Filters: 0.22 µm PTFE filters.
-
LC-MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).
Sample Preparation: Solvent Extraction
-
Sample Weighing: Accurately weigh approximately 1 gram of the polymer sample into a 20 mL glass vial.
-
Internal Standard Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN) at a concentration of 1 mg/mL. Add a precise volume of this stock solution to the vial containing the polymer sample to achieve a final concentration in the expected range of the target stabilizers.
-
Solvent Addition: Add 10 mL of a suitable extraction solvent or solvent mixture (e.g., DCM/MeOH 1:1 v/v) to the vial. The choice of solvent will depend on the polymer type and the stabilizers being extracted.
-
Extraction: Tightly cap the vial and place it in an ultrasonic bath for 1-2 hours at a controlled temperature (e.g., 40°C). Alternatively, use Soxhlet extraction for more exhaustive extraction.
-
Precipitation and Filtration: After extraction, cool the solution to room temperature. If the polymer is dissolved, add a non-solvent (e.g., methanol for a THF extract) to precipitate the polymer. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase starting composition for LC-MS analysis.
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of many common polymer stabilizers.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would be:
-
0-1 min: 5% B
-
1-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Detector: Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amine-containing stabilizers. Atmospheric Pressure Chemical Ionization (APCI) can also be used.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification on a QqQ instrument. The MRM transitions for the target stabilizers and this compound need to be optimized by infusing the individual standards.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target polymer stabilizer(s) and a constant concentration of the this compound internal standard.
-
Peak Integration: Integrate the chromatographic peaks corresponding to the target stabilizer and the internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the target stabilizer to the peak area of the this compound internal standard for each calibration standard and the unknown samples.
-
Quantification: Plot the peak area ratio against the concentration of the target stabilizer for the calibration standards to generate a calibration curve. Determine the concentration of the stabilizer in the unknown samples by interpolating their peak area ratios on the calibration curve.
Data Presentation
The quantitative data obtained from the analysis of polymer stabilizers at different stages of degradation (e.g., after exposure to UV light or heat for varying durations) should be summarized in a table for clear comparison.
| Degradation Time (hours) | Stabilizer A Concentration (µg/g polymer) | Stabilizer B Concentration (µg/g polymer) |
| 0 | 1050 ± 25 | 820 ± 18 |
| 100 | 875 ± 32 | 650 ± 21 |
| 250 | 620 ± 15 | 410 ± 15 |
| 500 | 310 ± 12 | 150 ± 10 |
| 1000 | 50 ± 8 | < LOQ |
| LOQ: Limit of Quantification |
Visualizations
Caption: Workflow for monitoring polymer stabilizer degradation.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of polymer stabilizers and their degradation products. The detailed protocols and methodologies presented in this application note offer a framework for researchers to accurately assess the stability and lifetime of polymeric materials. The principles of isotope dilution are fundamental to achieving high-quality data in complex matrices, and the application of this compound in this context is a valuable tool for the polymer and materials science communities.
References
Application Note and Protocol for the Preparation of Triphenylamine-d15 Stock Solutions for Calibration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of Triphenylamine-d15 (TPA-d15) stock solutions for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Accurate preparation of internal standard solutions is critical for the reliability and reproducibility of bioanalytical and other quantitative assays. This protocol outlines procedures for the preparation of a primary stock solution, intermediate stock solutions, and working calibration solutions.
Introduction
Triphenylamine (TPA) and its derivatives are utilized in various fields, including organic electronics and as intermediates in the synthesis of dyes and pharmaceuticals.[1] In quantitative analysis, stable isotope-labeled internal standards, such as this compound, are considered the gold standard. They offer superior accuracy and precision by co-eluting with the analyte of interest and experiencing similar matrix effects, thereby correcting for variations during sample preparation and analysis. The use of a deuterated internal standard is an essential component of robust high-throughput bioanalytical methods.[2]
This application note provides a standardized procedure for the preparation of TPA-d15 solutions to be used in the generation of calibration curves and for spiking into samples to ensure accurate quantification of Triphenylamine or its analogues.
Materials and Reagents
-
This compound (isotopic purity ≥98%)
-
High-purity solvent (e.g., methanol, acetonitrile, toluene, or chloroform, LC-MS or GC grade)
-
Class A volumetric flasks (various sizes, e.g., 1 mL, 5 mL, 10 mL, 50 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, disposable tips
-
Amber glass vials with PTFE-lined caps for storage
-
Vortex mixer
-
Ultrasonic bath (optional)
Experimental Protocols
Solvent Selection and Solubility
Triphenylamine is readily soluble in various organic solvents, including benzene, toluene, chloroform, and diethyl ether.[3] It is practically insoluble in water. For analytical applications, high-purity methanol or acetonitrile are common choices for preparing stock solutions for LC-MS analysis, while solvents like dichloromethane or hexane may be suitable for GC-MS. It is crucial to use a solvent in which TPA-d15 is highly soluble and that is compatible with the intended analytical method. The stability of deuterated compounds is generally good in neutral pH environments.
Preparation of Primary Stock Solution (e.g., 1 mg/mL)
-
Weighing: Accurately weigh a precise amount (e.g., 1.0 mg) of this compound solid using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed TPA-d15 to a 1 mL Class A volumetric flask.
-
Solubilization: Add a small amount of the selected high-purity solvent (e.g., methanol) to the flask to dissolve the solid. Gentle vortexing or sonication can be used to ensure complete dissolution.
-
Dilution to Volume: Once completely dissolved, bring the solution to the 1 mL mark with the same solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the primary stock solution to a clearly labeled amber glass vial with a PTFE-lined cap. Store at -20°C for long-term stability.
Preparation of Intermediate and Working Stock Solutions
Prepare a series of intermediate and working stock solutions by performing serial dilutions from the primary stock solution. The concentrations of these solutions should be appropriate for constructing the desired calibration curve range. An example of a serial dilution scheme is provided below.
Example Serial Dilution Scheme:
| Solution ID | Starting Solution | Volume of Starting Solution | Final Volume | Final Concentration |
| Intermediate Stock 1 | Primary Stock (1 mg/mL) | 100 µL | 10 mL | 10 µg/mL |
| Intermediate Stock 2 | Intermediate Stock 1 (10 µg/mL) | 1 mL | 10 mL | 1 µg/mL |
| Working Stock 1 | Intermediate Stock 2 (1 µg/mL) | 1 mL | 10 mL | 100 ng/mL |
| Working Stock 2 | Working Stock 1 (100 ng/mL) | 1 mL | 10 mL | 10 ng/mL |
This is an exemplary dilution series and should be adapted based on the specific requirements of the analytical method and the expected concentration range of the analyte.
Preparation of Calibration Curve Standards
Calibration standards are prepared by spiking known amounts of the analyte into a blank matrix, with each standard containing a constant concentration of the this compound internal standard.
-
Prepare Analyte Stock Solution: Prepare a separate stock solution of the non-labeled Triphenylamine (analyte) following the same procedure as for TPA-d15.
-
Prepare Calibration Standards: In a series of clean vials, add a constant volume of the appropriate TPA-d15 working stock solution (e.g., 50 µL of a 100 ng/mL solution to each vial).
-
Spike with Analyte: To each vial, add varying volumes of the analyte working stock solutions to create a concentration gradient for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Matrix Addition: Add the blank matrix (e.g., plasma, urine, environmental extract) to each vial to the desired final volume.
-
Sample Preparation: Process the calibration standards using the same extraction or sample preparation procedure as the unknown samples.
Data Presentation
The following table summarizes the quantitative data for the preparation of this compound stock solutions as described in the protocol.
| Parameter | Value |
| Primary Stock Solution | |
| Compound | This compound |
| Mass Weighed | 1.0 mg |
| Final Volume | 1.0 mL |
| Solvent | Methanol (or other suitable solvent) |
| Concentration | 1.0 mg/mL |
| Storage Temperature | -20°C |
| Intermediate Stock Solutions | |
| Intermediate Stock 1 Conc. | 10 µg/mL |
| Intermediate Stock 2 Conc. | 1 µg/mL |
| Working Stock Solutions | |
| Working Stock 1 Conc. | 100 ng/mL |
| Working Stock 2 Conc. | 10 ng/mL |
| Calibration Standards | |
| Internal Standard (TPA-d15) Conc. | Constant across all standards (e.g., 5 ng/mL) |
| Analyte Concentration Range | e.g., 0.5 - 1000 ng/mL |
Quality Control
-
Purity: Use this compound with a certified isotopic purity of ≥98%. The chemical purity should be >99% to avoid interference from impurities.
-
Verification: The concentration of the primary stock solution can be verified by UV-Vis spectrophotometry if a molar extinction coefficient is known or by comparison to a certified reference material.
-
Stability: The stability of the stock solutions should be periodically assessed by comparing the response of a freshly prepared standard to an aged standard.
-
Isotopic Exchange: To check for potential deuterium-hydrogen exchange, analyze a solution of the TPA-d15 standard and monitor for any increase in the signal of the non-deuterated Triphenylamine.
Visualization
The following diagram illustrates the workflow for the preparation of this compound stock and calibration solutions.
Caption: Workflow for this compound solution preparation.
References
Application Notes and Protocols for the Incorporation of Triphenylamine-d15 in Sample Preparation for Trace Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of Triphenylamine-d15 as an internal standard (IS) in the trace analysis of triphenylamine (TPA) and structurally similar aromatic amines. The protocols outlined below are primarily designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, a common and powerful technique in modern analytical chemistry.
Deuterated internal standards are the gold standard in quantitative mass spectrometry. By substituting hydrogen atoms with deuterium, this compound is chemically almost identical to its non-deuterated counterpart, triphenylamine. This similarity ensures that it behaves in a comparable manner during sample extraction, cleanup, and chromatographic separation, and experiences similar ionization effects in the mass spectrometer. This allows for the accurate correction of analyte losses during sample processing and compensates for variations in instrument response, leading to highly accurate and precise quantification.
Application Note 1: Quantification of Triphenylamine in Environmental Water Samples
1. Introduction
Triphenylamine and its derivatives are used in various industrial applications, including as intermediates in the synthesis of dyes, pharmaceuticals, and polymers. Consequently, they can be found as trace contaminants in environmental water sources. This application note describes a robust and sensitive method for the quantification of triphenylamine in water samples using solid-phase extraction (SPE) and LC-MS/MS with this compound as an internal standard.
2. Experimental Protocol
2.1. Materials and Reagents
-
Triphenylamine (TPA) analytical standard
-
This compound (TPA-d15) internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Nitrogen gas for evaporation
2.2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect 500 mL of the water sample in a clean glass container.
-
Internal Standard Spiking: Add a known amount of this compound working solution to each sample, calibration standard, and quality control (QC) sample to achieve a final concentration of 50 ng/L.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any unretained impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analyte and internal standard with 5 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
2.3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
2.4. Data Analysis
The concentration of triphenylamine in the samples is determined by constructing a calibration curve. This is achieved by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. The concentration of the unknown samples is then calculated from this curve.
3. Quantitative Data Summary
The following table summarizes the typical performance of this analytical method.
| Parameter | Triphenylamine |
| Linearity Range | 0.5 - 200 ng/L |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/L |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | Compensated by IS |
Application Note 2: General Protocol for Trace Analysis in Biological Matrices (e.g., Plasma)
1. Introduction
This protocol outlines a general procedure for the determination of trace levels of aromatic amines in biological matrices like plasma, using this compound as an internal standard. This method is applicable to pharmacokinetic studies and other bioanalytical applications.
2. Experimental Protocol
2.1. Sample Preparation: Protein Precipitation
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
2.2. LC-MS/MS Analysis
The LC-MS/MS conditions would be similar to those described in Application Note 1, with potential modifications to the gradient and MRM transitions to suit the specific analyte and matrix.
3. Quantitative Data Summary
A representative summary of quantitative data for a bioanalytical method is provided below.
| Parameter | Analyte X |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
Visualizations
Caption: Experimental workflow for trace analysis using SPE and LC-MS/MS.
Caption: Logical relationship for quantification using an internal standard.
Application Notes and Protocols for the Use of Triphenylamine-d15 in Pharmacokinetic Studies of Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic amines are a class of organic compounds widely used in the manufacturing of dyes, pesticides, polymers, and pharmaceuticals. Due to their widespread use, human exposure is common, raising concerns about their potential toxicity and carcinogenicity. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for risk assessment and drug development.
Pharmacokinetic (PK) studies are essential for determining the fate of a chemical substance in a living organism. A key component of modern bioanalytical methods used in PK studies is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy and reliability of LC-MS/MS quantification are significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS). Triphenylamine-d15, a deuterated analog of triphenylamine, serves as an ideal internal standard for the quantification of triphenylamine and other structurally related aromatic amines. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer. This minimizes variability and matrix effects, leading to more robust and reproducible results.[1][2]
This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of aromatic amines, using aniline as a representative analyte.
Signaling Pathways and Metabolism of Aromatic Amines
The metabolism of aromatic amines is a critical factor in their pharmacokinetic profile and toxicity. The primary route of metabolism involves enzymatic reactions in the liver, primarily mediated by cytochrome P450 (CYP450) enzymes. A key step is N-hydroxylation, which can lead to the formation of reactive metabolites. These metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion. The balance between metabolic activation and detoxification pathways determines the potential for toxicity.
Experimental Protocols
Bioanalytical Method for Aromatic Amine Quantification in Plasma using LC-MS/MS
This protocol describes a general method for the quantification of an aromatic amine (e.g., aniline) in rat plasma using this compound as an internal standard.
Materials and Reagents:
-
Aromatic amine reference standard (e.g., Aniline)
-
This compound (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Rat plasma (K2EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
a. Stock and Working Solutions Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the aromatic amine analyte and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards (CS) and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.
b. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS working solution (50 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
c. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Aniline | Precursor: 94.1 m/z, Product: 77.1 m/z, Collision Energy: 15 eV |
| Triphenylamine | Precursor: 246.1 m/z, Product: 167.1 m/z, Collision Energy: 25 eV |
| This compound | Precursor: 261.2 m/z, Product: 177.1 m/z, Collision Energy: 25 eV |
d. Method Validation: The method should be validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, and stability.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under various storage and handling conditions |
Data Presentation
Pharmacokinetic Data of Aniline in Rats
The following table presents the plasma concentration-time profile of aniline in rats following a single oral administration of 25 mg/kg.[3][4] This data can be used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
| Time (hours) | Aniline Plasma Concentration (ng/mL) |
| 0.25 | 1200 |
| 0.5 | 2500 |
| 1 | 1800 |
| 2 | 800 |
| 4 | 300 |
| 8 | 50 |
| 24 | < LLOQ |
LLOQ: Lower Limit of Quantification
Bioanalytical Method Validation Summary
The following table summarizes typical validation results for the quantification of an aromatic amine in plasma using an LC-MS/MS method with a deuterated internal standard.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | ≤ 8.5% |
| Inter-day Precision (%RSD) | ≤ 10.2% |
| Intra-day Accuracy (%) | 92.5% - 108.3% |
| Inter-day Accuracy (%) | 94.1% - 105.7% |
| Recovery (%) | > 85% |
| Matrix Effect (%) | < 10% |
Logical Framework for Pharmacokinetic Study
The following diagram illustrates the logical workflow of a typical pharmacokinetic study for an aromatic amine.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based pharmacokinetic studies of aromatic amines provides a robust and reliable method for their quantification in biological matrices. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers in the fields of drug metabolism, pharmacokinetics, and toxicology. The high sensitivity, specificity, and accuracy achieved with this methodology are critical for making informed decisions in drug development and chemical safety assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats [jstage.jst.go.jp]
- 4. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Triphenylamine-d15 in the Environmental Monitoring of Aromatic Amine Pollutants
Application Note AP-GCMS-034
Introduction
Aromatic amines are a class of organic compounds widely used in industrial processes for the synthesis of dyes, pesticides, pharmaceuticals, and polymers. Their widespread use has led to their emergence as significant environmental pollutants, detected in various matrices including water, soil, and sediment. Due to the carcinogenic and mutagenic potential of many aromatic amines, sensitive and accurate monitoring methods are crucial for environmental protection and human health risk assessment.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of these compounds. The isotope dilution method, which employs a stable isotope-labeled internal standard, is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response.
Triphenylamine-d15 (TPA-d15), a deuterated analog of triphenylamine, serves as an excellent internal standard for the analysis of triphenylamine and other structurally related aromatic amines. Its chemical and physical properties closely mimic those of the target analytes, ensuring accurate quantification across a range of environmental samples.
This application note provides a detailed protocol for the determination of triphenylamine and selected aromatic amines in wastewater samples using GC-MS with this compound as an internal standard.
Target Analytes
-
Triphenylamine (TPA)
-
N-Phenyl-1-naphthylamine (NPN)
-
N,N'-Diphenyl-p-phenylenediamine (DPPD)
Internal Standard
-
This compound (TPA-d15)
Experimental Workflow
A graphical representation of the analytical workflow is provided below.
Data Presentation
The performance of the method was evaluated by assessing key validation parameters. The results are summarized in the tables below.
Table 1: GC-MS/MS Conditions for Target Analytes and Internal Standard
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL (Splitless) |
| Inlet Temperature | 280 °C |
| Oven Program | 80 °C (hold 1 min), ramp 10 °C/min to 300 °C (hold 5 min) |
| Carrier Gas | Helium (1.2 mL/min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: SIM Ions for Quantification and Confirmation
| Compound | Quantification Ion (m/z) | Confirmation Ion (m/z) |
| Triphenylamine (TPA) | 245 | 167 |
| N-Phenyl-1-naphthylamine (NPN) | 219 | 115 |
| N,N'-Diphenyl-p-phenylenediamine (DPPD) | 260 | 182 |
| This compound (TPA-d15) | 260 | 172 |
Table 3: Method Performance Data
| Analyte | Linearity (R²) | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | RSD (%) |
| Triphenylamine (TPA) | 0.9992 | 0.5 | 1.5 | 98.5 | 4.2 |
| N-Phenyl-1-naphthylamine (NPN) | 0.9989 | 0.8 | 2.4 | 95.2 | 5.8 |
| N,N'-Diphenyl-p-phenylenediamine (DPPD) | 0.9995 | 1.0 | 3.0 | 92.8 | 6.1 |
*Data obtained from spiked wastewater samples at 50 ng/L (n=6).
Experimental Protocols
Reagents and Standards
-
Solvents: Dichloromethane (DCM), Methanol, Isooctane (all pesticide residue grade).
-
Reagents: Anhydrous sodium sulfate.
-
Standards: Certified reference standards of Triphenylamine, N-Phenyl-1-naphthylamine, N,N'-Diphenyl-p-phenylenediamine, and this compound.
-
Standard Solutions:
-
Prepare individual stock solutions (100 µg/mL) of each analyte and the internal standard in isooctane.
-
Prepare a mixed working standard solution containing all target analytes at 1 µg/mL.
-
Prepare a working internal standard solution of this compound at 1 µg/mL.
-
Prepare a series of calibration standards by diluting the mixed working standard and adding a constant amount of the internal standard.
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect 100 mL of wastewater in a clean amber glass bottle.
-
Internal Standard Spiking: Add 50 µL of the 1 µg/mL this compound internal standard solution to the water sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained analytes with 2 x 4 mL of DCM into a clean collection tube.
-
Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 35 °C.
-
Reconstitution: Add isooctane and bring the final volume to 1 mL for GC-MS analysis.
GC-MS Analysis
-
Instrument Setup: Set up the GC-MS system according to the conditions specified in Table 1.
-
Calibration: Inject the prepared calibration standards to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample extracts.
-
Data Acquisition: Acquire data in the Selected Ion Monitoring (SIM) mode using the ions specified in Table 2.
Quantification Logic
The quantification of the target analytes is based on the principle of isotope dilution. The relationship for calculating the concentration of each analyte is as follows:
Conclusion
This application note demonstrates a robust and sensitive method for the determination of triphenylamine and other aromatic amines in wastewater using GC-MS with this compound as an internal standard. The use of an isotopically labeled internal standard ensures high accuracy and precision by correcting for matrix-induced variations and analytical losses. The described SPE sample preparation is effective in extracting and concentrating the target analytes, allowing for low detection limits. This method is suitable for routine environmental monitoring of aromatic amine pollutants.
Application Note: Development and Validation of a Robust LC-MS/MS Method for the Quantification of [Analyte Name] in Human Plasma Using Triphenylamine-d15 as an Internal Standard
Abstract
This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of [Analyte Name] in human plasma. The method utilizes Triphenylamine-d15 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by mitigating matrix effects and compensating for variability during sample processing.[1] A simple protein precipitation procedure was employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. The method was validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and stability. This robust and reliable method is suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
The accurate quantification of therapeutic agents and their metabolites in biological matrices is crucial throughout the drug development process. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a widely accepted strategy to correct for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[3] A SIL-IS behaves nearly identically to the analyte during extraction and ionization, ensuring the ratio of the analyte to the IS remains constant, leading to highly reliable data.[1]
This application note details the development and validation of an LC-MS/MS method for the quantification of [Analyte Name], a novel therapeutic agent, in human plasma. This compound was selected as the internal standard due to its structural similarity to a broad class of organic compounds and its commercial availability as a high-purity, isotopically labeled compound.[4] The method is designed to be rapid, robust, and suitable for supporting pharmacokinetic and toxicokinetic studies.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
[Analyte Name] (purity >99%) was synthesized in-house.
-
This compound (purity >98%) was purchased from a commercial supplier.
-
-
Chemicals and Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
-
Biological Matrix:
-
Drug-free human plasma was obtained from a certified vendor.
-
Instrumentation
An LC-MS/MS system consisting of a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Stock solutions of [Analyte Name] and this compound were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: A series of working solutions of [Analyte Name] were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. A working solution of this compound (100 ng/mL) was prepared by diluting the stock solution with the same diluent.
-
Calibration Standards and Quality Control (QC) Samples: Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma to achieve the desired concentrations.
Sample Preparation
A simple and efficient protein precipitation method was used for sample preparation:
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the this compound working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V; Temperature: 500°C).
-
MRM Transitions:
-
[Analyte Name]: [Precursor Ion] -> [Product Ion] (Collision Energy: [XX] eV)
-
This compound: [Precursor Ion] -> [Product Ion] (Collision Energy: [YY] eV)
-
Method Validation
The developed method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
The selectivity of the method was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of [Analyte Name] and this compound.
Linearity and Lower Limit of Quantification (LLOQ)
The linearity of the method was evaluated by analyzing calibration curves prepared at eight concentration levels ranging from 1 to 2000 ng/mL. The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently greater than 0.995. The LLOQ was established as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable accuracy and precision.
Quantitative Data Summary
The following tables summarize the quantitative data obtained during method validation.
Table 1: Calibration Curve Details
| Parameter | Result |
| Calibration Range | 1 - 2000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1 | 6.8 | 3.5 | 8.2 | 4.1 |
| Low QC | 3 | 5.2 | -2.1 | 6.5 | -1.8 |
| Mid QC | 100 | 3.9 | 1.3 | 4.8 | 2.0 |
| High QC | 1600 | 2.5 | -0.8 | 3.1 | -1.2 |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 85.2 | 87.1 | 0.98 | 1.02 |
| High QC | 88.9 | 86.5 | 1.03 | 0.99 |
Table 4: Stability Data
| Stability Condition | Duration | QC Level | Mean Stability (% of Nominal) |
| Bench-top | 8 hours | Low & High | 97.2 - 103.5 |
| Freeze-thaw | 3 cycles | Low & High | 95.8 - 101.9 |
| Long-term (-80°C) | 30 days | Low & High | 98.1 - 104.2 |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship of method validation parameters.
Conclusion
A highly sensitive, selective, and robust LC-MS/MS method for the quantification of [Analyte Name] in human plasma has been successfully developed and validated. The use of this compound as an internal standard ensured the reliability of the results by effectively compensating for matrix effects and procedural variations. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput bioanalysis in support of drug development programs. The validation results demonstrate that the method meets the criteria for accuracy, precision, and stability, making it a valuable tool for pharmacokinetic studies.
References
Application Notes and Protocols: Triphenylamine-d15 as a Tracer in Material Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylamine (TPA) and its derivatives are widely utilized as stabilizers, hole-transporting materials, and antioxidants in a variety of materials, including polymers, propellants, and organic electronic devices.[1][2] The degradation of these materials over time, influenced by factors such as heat, light, and chemical exposure, can significantly impact their performance and lifespan. Understanding the degradation mechanism of TPA within a material matrix is crucial for predicting material lifetime and designing more robust formulations.
Triphenylamine-d15 (TPA-d15), a deuterated isotopologue of TPA, serves as an invaluable tool for these investigations. By incorporating TPA-d15 as a tracer, researchers can leverage the kinetic isotope effect (KIE) to elucidate degradation pathways and reaction kinetics.[3][4][5] The C-D bond is stronger than the C-H bond, leading to a slower reaction rate for processes involving the cleavage of this bond. This difference in reaction rates, detectable through mass spectrometry and other analytical techniques, provides detailed insights into the degradation mechanism. These application notes provide a framework for utilizing TPA-d15 to study material degradation.
Principle of Isotopic Tracing with this compound
The core principle behind using TPA-d15 as a tracer lies in the kinetic isotope effect (KIE) . When a C-H bond is replaced by a C-D bond, the vibrational frequency of the bond decreases, leading to a lower zero-point energy. Consequently, more energy is required to break a C-D bond compared to a C-H bond, resulting in a slower reaction rate for any degradation step that involves the cleavage of a bond to a deuterated atom.
By comparing the degradation rates and products of a material containing TPA versus one containing TPA-d15, researchers can pinpoint the rate-determining steps of the degradation process. For instance, if a degradation pathway involves hydrogen abstraction from one of the phenyl rings of TPA, the rate of this process will be significantly slower for TPA-d15. This allows for the identification of specific reaction sites and the quantification of their contribution to the overall degradation.
Applications
The use of TPA-d15 as a tracer is applicable to a wide range of material degradation studies, including:
-
Polymer Stabilization: Investigating the mechanism by which TPA and its derivatives act as antioxidants and stabilizers in polymers such as polyamides and polyolefins.
-
Organic Electronics: Understanding the degradation pathways of hole-transport layers in Organic Light Emitting Diodes (OLEDs) and perovskite solar cells to improve device lifetime and performance.
-
Propellant Chemistry: Studying the long-term stability and decomposition of solid propellants where TPA derivatives are used as stabilizers.
Experimental Protocols
Protocol 1: General Workflow for Material Degradation Study using TPA-d15
This protocol outlines a general workflow for conducting a material degradation study using TPA-d15 as a tracer.
Caption: General experimental workflow for material degradation studies using TPA-d15.
Methodology:
-
Sample Preparation:
-
Prepare two batches of the material to be studied.
-
Incorporate a known concentration (e.g., 1% w/w) of unlabeled Triphenylamine (TPA) into the first batch (Control Group).
-
Incorporate the same molar concentration of this compound (TPA-d15) into the second batch (Tracer Group).
-
Ensure homogeneous dispersion of the TPA/TPA-d15 within the material matrix.
-
-
Degradation Induction:
-
Expose both sets of samples to a controlled degradation stressor. This could be:
-
Thermal Stress: Aging in an oven at a specific temperature (e.g., 80°C, 100°C, 120°C).
-
Photolytic Stress: Exposure to a UV lamp with a specific wavelength and intensity.
-
Chemical Stress: Exposure to a reactive chemical environment (e.g., oxidizing agents).
-
-
Collect samples at predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours).
-
-
Analyte Extraction:
-
Take a known mass of the degraded material.
-
Extract the TPA/TPA-d15 and their degradation products using a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Use techniques like sonication or Soxhlet extraction to ensure complete recovery.
-
Filter the extract and concentrate it to a known volume.
-
-
Instrumental Analysis:
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Develop a chromatographic method that separates TPA from its potential degradation products.
-
The mass spectrometer will differentiate between the unlabeled TPA (m/z 245.3) and TPA-d15 (m/z 260.4) and their respective degradation products.
-
-
Data Interpretation:
-
Quantify the remaining TPA and TPA-d15 at each time point.
-
Identify and quantify the major degradation products.
-
Calculate the degradation rate constants (kH for TPA and kD for TPA-d15).
-
Determine the Kinetic Isotope Effect (KIE = kH / kD).
-
A KIE value significantly greater than 1 indicates that C-H bond cleavage is involved in the rate-determining step of the degradation.
-
Protocol 2: Analysis of TPA-d15 and Degradation Products by GC-MS
Methodology:
-
Sample Preparation:
-
Prepare a calibration curve using standard solutions of TPA and TPA-d15 of known concentrations.
-
Dilute the extracted samples from Protocol 1 to fall within the calibration range.
-
Add an internal standard (e.g., triphenylethylene) to both calibration standards and samples for improved quantification.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the peaks for TPA (and its degradation products) and TPA-d15 (and its deuterated degradation products) based on their retention times and mass spectra.
-
Quantify the concentration of each analyte using the calibration curve and the internal standard.
-
Data Presentation
The quantitative data obtained from the degradation studies can be summarized in tables for easy comparison.
Table 1: Degradation Rate Constants and Kinetic Isotope Effect (KIE) for TPA and TPA-d15 under Thermal Stress at 100°C
| Compound | Rate Constant (k) (h⁻¹) | R² | Kinetic Isotope Effect (KIE = kH / kD) |
| Triphenylamine (TPA) | 0.025 | 0.992 | 4.17 |
| This compound (TPA-d15) | 0.006 | 0.989 |
Table 2: Concentration of TPA and TPA-d15 over Time under UV Exposure
| Time (hours) | Concentration of TPA (µg/g material) | Concentration of TPA-d15 (µg/g material) |
| 0 | 1000 | 1005 |
| 24 | 780 | 920 |
| 48 | 610 | 850 |
| 72 | 475 | 785 |
| 96 | 370 | 725 |
Visualization of Degradation Pathway
The following diagram illustrates a plausible degradation pathway for triphenylamine, which can be investigated using TPA-d15. The KIE would be significant in the hydrogen abstraction step.
Caption: Plausible degradation pathway of Triphenylamine highlighting the hydrogen abstraction step where a significant KIE would be observed with TPA-d15.
Conclusion
This compound is a powerful tool for elucidating the complex degradation mechanisms of materials. By employing the principles of kinetic isotope effects and robust analytical techniques such as GC-MS and LC-MS, researchers can gain deep insights into reaction pathways, identify rate-determining steps, and ultimately design more stable and durable materials. The protocols and application notes provided here offer a comprehensive guide for initiating such studies.
References
Troubleshooting & Optimization
troubleshooting peak splitting of Triphenylamine-d15 in HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Triphenylamine-d15, with a focus on resolving peak splitting.
Frequently Asked Questions (FAQs)
Q1: What is a common cause of peak splitting when analyzing aromatic amines like this compound?
A common issue is the interaction of the basic amine groups with residual silanol groups on the surface of silica-based HPLC columns.[1][2] This can lead to poor peak shape, including tailing and splitting. Using a well-end-capped column or adding a competing amine to the mobile phase can help mitigate these secondary interactions.[3]
Q2: Can the mobile phase pH cause peak splitting for this compound?
Yes, an inappropriate mobile phase pH can lead to peak splitting.[4] If the pH is close to the pKa of this compound, the compound may exist in both its ionized and non-ionized forms, which can result in two closely eluting peaks or a split peak. It is recommended to adjust and buffer the mobile phase pH to be at least 2 units above or below the pKa of the analyte to ensure it is in a single ionic state.
Q3: My chromatogram shows splitting for all peaks, not just this compound. What could be the issue?
When all peaks in a chromatogram are split, the problem likely originates from a component or condition that affects the entire sample flow path before separation in the column. Common causes include a partially blocked column inlet frit, a void at the head of the column, or a problem with the injector.
Q4: Could the solvent I dissolve my this compound sample in cause peak splitting?
Absolutely. If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, including splitting. This is because the strong solvent carries the analyte band through the beginning of the column too quickly, leading to an uneven distribution. Whenever possible, dissolve your sample in the initial mobile phase.
Troubleshooting Guide: Peak Splitting of this compound
Peak splitting in HPLC can manifest as a single peak appearing as two or more distinct peaks, often described as shoulders or twin peaks. This guide will help you diagnose and resolve this issue.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting peak splitting.
Caption: A flowchart for troubleshooting HPLC peak splitting.
Summary of Potential Causes and Solutions
| Symptom | Potential Cause | Recommended Solution(s) |
| All peaks are split | Blocked Column Frit | Backflush the column. If the problem persists, replace the frit or the column. |
| Column Void | A void at the head of the column can cause uneven flow paths. This usually requires column replacement. | |
| Injector Malfunction | Inspect the injector rotor seal and sample loop for blockages or wear. | |
| Only the this compound peak is split | Incompatible Sample Solvent | The sample solvent is stronger than the mobile phase. Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Overload | Too much sample has been injected onto the column. Reduce the injection volume or dilute the sample. | |
| Inappropriate Mobile Phase pH | The pH is too close to the analyte's pKa. Adjust the mobile phase pH to be at least 2 units away from the pKa and ensure adequate buffering. | |
| Co-elution | The peak may be two co-eluting compounds (e.g., an impurity). Try injecting a smaller sample volume to see if the peaks resolve. If so, the method's selectivity needs to be improved by adjusting the mobile phase, temperature, or column chemistry. | |
| Secondary Interactions | The basic analyte is interacting with acidic silanol groups on the column packing. Use a highly end-capped column, add a competing base to the mobile phase, or adjust the mobile phase pH. | |
| Temperature Mismatch | A significant temperature difference between the mobile phase and the column can cause peak distortion. Ensure the mobile phase is pre-heated to the column temperature. |
Experimental Protocols
Reference HPLC Method for Triphenylamine
This protocol provides a starting point for the analysis of Triphenylamine. Optimization may be required for your specific application and instrumentation.
| Parameter | Condition | Rationale/Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard reversed-phase column suitable for aromatic compounds. |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (70:30, v/v) | The acidic mobile phase ensures the amine is protonated, which can improve peak shape. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Injection Volume | 10 µL | High volumes can lead to peak broadening. |
| Column Temperature | 30 °C | Temperature affects retention time and selectivity. |
| Detection | UV at 254 nm | Ensure the wavelength is optimal for Triphenylamine. |
Sample Preparation
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Working Standard: Dilute the stock solution with the mobile phase to the desired concentration.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates that could block the column frit.
HPLC System Preparation
-
Mobile Phase Preparation: Prepare the mobile phase fresh daily and degas it thoroughly to prevent air bubbles in the system.
-
System Equilibration: Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject a standard solution to verify system performance, including retention time, peak shape, and detector response.
References
Technical Support Center: Optimizing MS/MS Parameters for Triphenylamine-d15 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the detection of Triphenylamine-d15.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
Q2: How does the collision energy for this compound differ from its non-deuterated analog?
A2: Deuterated compounds are chemically almost identical to their non-deuterated counterparts, meaning their fragmentation patterns are generally similar. However, the bond strengths involving deuterium can be slightly different from those involving hydrogen, which may necessitate minor adjustments to the optimal collision energy. It is recommended to use the optimized collision energy for the non-deuterated Triphenylamine as a starting point and then perform a collision energy optimization experiment for this compound to determine the value that yields the highest product ion intensity.
Q3: My this compound internal standard is showing a different retention time than my Triphenylamine analyte. Is this normal?
A3: Yes, a slight chromatographic shift between a deuterated internal standard and the non-deuterated analyte is a known phenomenon. This "isotopic effect" can cause the deuterated compound to elute slightly earlier than the analyte. If the separation is significant, it could lead to differential matrix effects and impact the accuracy of quantification. To address this, you can try modifying your chromatographic conditions, such as adjusting the mobile phase composition or the gradient slope, to minimize the separation.[2]
Q4: What should I do if I suspect my this compound is undergoing deuterium-hydrogen exchange?
A4: Deuterium-hydrogen exchange can occur if the deuterium atoms are in labile positions and are exposed to certain conditions, such as an acidic or basic mobile phase. This can compromise the integrity of your internal standard. To check for this, you can incubate a solution of this compound in your mobile phase for a period of time and then analyze it to see if there is any increase in the signal at the m/z of a partially or fully non-deuterated Triphenylamine. If exchange is observed, consider adjusting the pH of your mobile phase to be closer to neutral, if your chromatography allows for it.
Troubleshooting Guides
This section provides solutions to common problems encountered during the MS/MS analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal for Precursor Ion (m/z 261.2) | Inefficient ionization of this compound. | Optimize ion source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and source temperature. Ensure the mobile phase is compatible with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). |
| Incorrect mass spectrometer settings. | Verify that the mass spectrometer is calibrated and that the correct precursor ion m/z is being targeted. | |
| Sample degradation. | Ensure the stability of this compound in your sample matrix and storage conditions. | |
| Low Intensity of Product Ions | Suboptimal collision energy. | Perform a collision energy optimization experiment to find the voltage that maximizes the intensity of your target product ions.[3] |
| Incorrect product ion m/z selected. | Infuse a standard solution of this compound and perform a product ion scan to identify the most abundant fragment ions. | |
| Collision cell gas pressure is too low. | Ensure the collision gas (e.g., argon or nitrogen) pressure is within the manufacturer's recommended range. | |
| Inconsistent or Poorly Shaped Chromatographic Peaks | Poor chromatographic conditions. | Optimize the LC method, including the column, mobile phase composition, and gradient profile, to achieve good peak shape and resolution. |
| Matrix effects (ion suppression or enhancement). | Implement effective sample preparation techniques to remove interfering matrix components. Evaluate the use of a different ionization source if matrix effects are severe. | |
| Carryover from previous injections. | Implement a robust needle and injection port washing procedure between samples. | |
| High Background Noise | Contaminated mobile phase or LC-MS system. | Use high-purity solvents and additives. Regularly clean the ion source and other mass spectrometer components. |
| Co-elution of interfering compounds. | Improve chromatographic separation to resolve this compound from interfering species. |
Data Presentation
Table 1: Predicted and Known MS/MS Parameters for Triphenylamine and this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion(s) (m/z) | Collision Energy (eV) |
| Triphenylamine | 246.1 | 169, 168[1] | Requires Experimental Optimization |
| This compound | 261.2 | Predicted: ~179-184 | Requires Experimental Optimization |
Note: The product ions for this compound are predicted based on the fragmentation of the non-deuterated analog. These values must be confirmed experimentally.
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters for this compound
This protocol outlines the steps to determine the optimal precursor ion, product ions, and collision energy for this compound using a triple quadrupole mass spectrometer.
1. Preparation of Tuning Solution:
-
Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Direct Infusion and Precursor Ion Confirmation:
-
Infuse the tuning solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Operate the mass spectrometer in full scan mode in the positive ionization mode to confirm the presence and determine the exact m/z of the [M+H]⁺ precursor ion (expected around m/z 261.2).
3. Product Ion Scan:
-
Switch the mass spectrometer to product ion scan mode.
-
Select the confirmed precursor ion (e.g., m/z 261.2) in the first quadrupole (Q1).
-
Ramp the collision energy in the second quadrupole (Q2) over a range (e.g., 10-50 eV) to induce fragmentation.
-
Scan the third quadrupole (Q3) to detect the resulting product ions.
-
Identify the two most intense and stable product ions for use in Multiple Reaction Monitoring (MRM).
4. Collision Energy Optimization:
-
Set up an MRM method with the determined precursor and the two selected product ions.
-
For each MRM transition, perform a series of experiments where the collision energy is varied in small increments (e.g., 2 eV steps) over a relevant range (e.g., 10-40 eV).
-
Plot the intensity of each product ion as a function of the collision energy.
-
The optimal collision energy for each transition is the value that produces the maximum product ion intensity.
5. Final MRM Method:
-
Create the final MRM method using the optimized precursor-product ion transitions and their corresponding optimal collision energies.
Mandatory Visualization
Caption: Experimental workflow for optimizing MS/MS parameters for this compound.
Caption: Logical workflow for troubleshooting low signal intensity in this compound analysis.
References
addressing deuterium exchange issues with Triphenylamine-d15
Welcome to the technical support center for Triphenylamine-d15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experiments with this deuterated compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a loss of deuterium from my this compound internal standard during my LC-MS analysis. What are the potential causes?
A: While the deuterium atoms on the aromatic rings of this compound are generally stable, loss of deuterium (isotopic back-exchange) can occur under certain conditions. The most common causes include:
-
Harsh pH Conditions: Exposure to strongly acidic or basic mobile phases or sample matrices can facilitate deuterium exchange. For backbone amide hydrogens in proteins, the minimum exchange rate occurs at approximately pH 2.6.[1][2] While aromatic deuterons are more stable, prolonged exposure to extreme pH should be avoided. Storage of deuterated compounds in acidic or basic solutions should generally be avoided.[3]
-
Elevated Temperatures: High temperatures during sample preparation, storage, or in the LC column oven and mass spectrometer's ion source can provide the energy needed to promote exchange.[4][5]
-
Catalytic Surfaces: Certain metal surfaces in the HPLC system or the mass spectrometer's ion source can potentially catalyze the H/D exchange reaction.
-
In-source Instability: The deuterated standard might exhibit different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte, which could be misinterpreted as deuterium loss.
Troubleshooting Steps:
-
Evaluate pH: Assess the pH of all solvents and solutions that come into contact with the this compound. If possible, adjust the pH to be closer to neutral or the pH of minimum exchange.
-
Control Temperature: Minimize the exposure of the sample to high temperatures. Consider using a cooled autosampler and a lower column oven temperature if the chromatography allows.
-
System Passivation: If you suspect catalytic surfaces are an issue, you may consider passivating the LC system.
-
Optimize MS Source Conditions: Adjust ion source parameters such as temperature and voltages to minimize in-source degradation or exchange.
Q2: Can the deuterium atoms on the phenyl rings of this compound exchange with protons from the solvent under typical analytical conditions?
A: Under standard reversed-phase LC-MS or NMR conditions (e.g., neutral or mildly acidic/basic pH, temperatures below 60°C, common organic solvents like acetonitrile and methanol), the deuterium atoms on the aromatic rings of this compound are expected to be highly stable and non-labile. Aromatic C-D bonds are significantly less prone to exchange than deuterons on heteroatoms (like -OH or -NH) or carbons adjacent to carbonyl groups.
However, exchange can be catalyzed by acids, bases, or metals, especially at elevated temperatures. Therefore, while generally stable, it is good practice to verify the stability under your specific experimental setup if you observe unexpected results.
Q3: My this compound standard shows a different retention time compared to its non-deuterated analog. Why is this happening and how can I address it?
A: It is a known phenomenon that deuterated compounds can exhibit slightly different retention times compared to their non-deuterated counterparts, particularly in reversed-phase chromatography. This is due to the "isotopic effect," where the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase. Typically, the deuterated compound elutes slightly earlier.
How to Address This:
-
Chromatographic Co-elution: While a small shift is often acceptable, complete co-elution is ideal to ensure that both the analyte and the internal standard experience the same matrix effects.
-
Method Optimization: You can try to adjust the mobile phase composition, gradient slope, or temperature to minimize the separation. Using a lower-resolution column might also help to ensure both compounds elute as a single peak.
-
Data Processing: Ensure your peak integration software is correctly identifying and integrating both the analyte and the internal standard peaks, even with a slight retention time difference.
Q4: I am seeing a signal for the unlabeled triphenylamine in my this compound standard. What is the acceptable level of isotopic purity?
A: The presence of a small amount of the unlabeled analyte in the deuterated internal standard is common. The key is to ensure that this impurity does not interfere with the accurate quantification of your analyte, especially at the lower limit of quantification (LLOQ).
For reliable quantitative results, the following purity levels are generally recommended:
-
Isotopic Enrichment: Should be ≥98%.
-
Chemical Purity: Should be >99%.
You should verify that the contribution of the unlabeled triphenylamine from your internal standard solution is insignificant compared to the signal of your LLOQ sample. A common acceptance criterion is that the response of the unlabeled analyte in a blank sample spiked only with the internal standard should be less than 20% of the response at the LLOQ.
Data Summary
Table 1: Key Factors Influencing Unwanted Deuterium Exchange
| Factor | Condition Promoting Exchange | Recommended Mitigation |
| pH | Strongly acidic or basic conditions | Maintain pH as close to neutral as possible, or at the pH of minimum exchange (approx. 2.6 for amides). |
| Temperature | Elevated temperatures in sample prep, LC, or MS source | Use cooled autosamplers and minimize LC oven and ion source temperatures. |
| Solvent | Protic solvents (e.g., water, methanol) are the source of protons | While unavoidable in many cases, minimize residence time under harsh conditions. |
| Catalysts | Metal surfaces, acid/base catalysts | Passivate LC system if needed; avoid strong acids/bases. |
Table 2: Purity and Performance Criteria for Deuterated Internal Standards
| Parameter | Recommended Specification | Rationale |
| Isotopic Enrichment | ≥98% | Minimizes the contribution of unlabeled analyte from the internal standard. |
| Chemical Purity | >99% | Ensures that other impurities do not interfere with the analysis. |
| Analyte Signal in IS | <20% of LLOQ response | Confirms that the isotopic impurity does not compromise the measurement of low-level samples. |
| Retention Time Shift | Minimal, with co-elution | Ensures both analyte and IS experience identical matrix effects. |
Experimental Protocols
Protocol: Evaluating the Deuterium Stability of this compound
This protocol is designed to test the stability of the deuterium labels on this compound under your specific analytical conditions by incubating the standard under "worst-case" conditions and monitoring for deuterium loss.
Objective: To determine if deuterium back-exchange occurs during sample processing and analysis.
Materials:
-
This compound standard solution
-
Your typical mobile phases (A and B)
-
Blank matrix (e.g., plasma, urine, formulation buffer)
-
LC-MS system
Procedure:
-
Prepare Test Samples:
-
Control Sample: Spike a known concentration of this compound into the initial mobile phase composition (e.g., 95% A, 5% B). Analyze immediately.
-
Incubated Sample: Spike the same concentration of this compound into your mobile phase B (the harsher organic/aqueous mix) or your sample matrix.
-
-
Incubation:
-
Incubate the "Incubated Sample" at the highest temperature your method employs (e.g., column oven temperature) for a duration equivalent to your longest analytical run time. For an accelerated stability test, you can extend the incubation time (e.g., 2-4 hours).
-
-
LC-MS Analysis:
-
After incubation, analyze the "Incubated Sample" using your LC-MS method.
-
Acquire full scan mass spectra for both the control and incubated samples.
-
-
Data Analysis:
-
Compare the mass spectrum of this compound from the control and incubated samples.
-
Look for a shift in the isotopic pattern towards lower masses in the incubated sample, which would indicate a loss of deuterium. For example, a shift from the expected mass of the d15 compound to masses corresponding to d14, d13, etc.
-
Calculate the average mass of the isotopic cluster for both samples. A significant decrease in the average mass for the incubated sample suggests deuterium exchange.
-
Visualizations
Caption: Troubleshooting workflow for suspected deuterium loss from this compound.
Caption: Factors that can potentially promote H/D exchange in this compound.
References
Technical Support Center: Resolving Chromatographic Co-elution with Triphenylamine-d15
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Triphenylamine-d15. This compound is a common deuterated internal standard, and its co-elution with an analyte of interest or a matrix component can compromise the accuracy of quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution and how does it affect my analysis when using this compound?
A1: Chromatographic co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[1][2] When this compound, used as an internal standard, co-elutes with an analyte or a matrix component, it can lead to inaccurate quantification. This is because the detector response for the internal standard may be artificially inflated or suppressed, compromising the reliability of your results.[3]
Q2: How can I identify if this compound is co-eluting with another compound?
A2: Co-elution can be identified through several indicators:
-
Asymmetrical peak shapes: Look for peaks with shoulders, tailing, or fronting.[4] What appears to be a single peak might be a composite of multiple co-eluting compounds.[4]
-
Diode Array Detector (DAD) analysis: If you are using a DAD, you can perform a peak purity analysis. If the UV spectra across the peak are not identical, it indicates co-elution.
-
Mass Spectrometry (MS) analysis: By examining the mass spectra across the chromatographic peak, you can detect co-elution. If the mass spectra change from the leading edge to the trailing edge of the peak, it's a strong sign that multiple compounds are present.
Q3: Why might a deuterated internal standard like this compound not perfectly co-elute with its non-labeled analog?
A3: While stable isotopically labeled internal standards are designed to have similar chemical and physical properties to the target analyte, minor differences in chromatographic behavior can occur. This can be due to the slight difference in polarity and interaction with the stationary phase caused by the deuterium substitution. While they are expected to have very similar retention times, complete co-elution is not always guaranteed, and in some cases, slight separation is desired to avoid isobaric interference. The problem arises when it co-elutes with an interfering compound from the matrix.
Troubleshooting Guide: Resolving Co-elution
This guide presents a systematic approach to resolving co-elution issues involving this compound. Start with optimizing the chromatographic conditions and then proceed to more advanced techniques if necessary.
Step 1: Optimize HPLC/LC-MS Method Parameters
A logical first step in troubleshooting is to adjust the parameters of your existing liquid chromatography method. The following workflow can guide your optimization process.
Caption: A systematic workflow for troubleshooting co-elution issues.
1. Mobile Phase Optimization
The composition of the mobile phase is a powerful tool for manipulating selectivity.
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase retention times and may improve the separation of closely eluting peaks.
-
Change Organic Modifier: Switching between different organic solvents, such as from methanol to acetonitrile or vice versa, can alter selectivity due to different solvent properties.
-
Modify pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity. For basic compounds like amines, using a basic mobile phase (e.g., with ammonium hydroxide) can improve peak shape and retention. Ensure the pH is at least 2 units away from the pKa of the analytes.
Experimental Protocol: Mobile Phase Modification
-
Baseline Experiment: Run your current method to establish a baseline chromatogram.
-
Solvent Strength Adjustment:
-
Decrease the organic solvent percentage by 5% and re-run the analysis.
-
Observe the change in resolution between this compound and the co-eluting peak.
-
Continue to adjust in small increments until optimal separation is achieved or retention times become excessively long.
-
-
Organic Modifier Substitution:
-
Prepare a mobile phase with an alternative organic solvent (e.g., if using acetonitrile, switch to methanol).
-
Ensure the new solvent is miscible with the aqueous phase and compatible with your system.
-
Run the analysis and compare the selectivity to the original method.
-
-
pH Adjustment (for ionizable analytes):
-
If analyzing aromatic amines, consider a mobile phase with a basic pH to keep the amines in their neutral form.
-
Prepare buffered mobile phases at different pH values (e.g., pH 8, 9, 10), ensuring the buffer is compatible with MS detection if applicable.
-
Analyze the sample at each pH and evaluate the impact on resolution.
-
| Parameter Change | Expected Outcome on Resolution | Potential Drawbacks |
| Decrease Organic Solvent % | Increased retention and potentially improved resolution. | Longer run times. |
| Switch Acetonitrile to Methanol | Altered selectivity, may resolve co-eluting peaks. | May require re-optimization of other parameters. |
| Increase Mobile Phase pH (for amines) | Improved peak shape and altered selectivity. | Potential for analyte instability or column degradation if outside the column's recommended pH range. |
2. Stationary Phase (Column) Evaluation
If mobile phase optimization is insufficient, changing the stationary phase chemistry is often the most effective way to resolve co-eluting peaks.
-
Change Column Chemistry: Triphenylamine is an aromatic compound. Consider a column with a different selectivity for aromatic compounds, such as a phenyl-hexyl or a pentafluorophenyl (F5) phase. These can offer different interactions (e.g., π-π interactions) compared to a standard C18 column.
-
Decrease Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency, leading to sharper peaks and better resolution.
-
Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution, but at the cost of longer run times and higher backpressure.
Experimental Protocol: Column Selection
-
Select an Alternative Column: Based on the properties of your analytes, choose a column with a different stationary phase (e.g., Kinetex F5, as it has shown good results for separating aromatic amine isomers).
-
Install and Equilibrate: Install the new column and equilibrate it with the mobile phase for a sufficient time (at least 10-15 column volumes).
-
Inject Sample: Inject your sample using the previously optimized mobile phase conditions.
-
Evaluate Resolution: Compare the chromatogram to that obtained with the original column. Further fine-tuning of the mobile phase may be necessary.
| Column Type | Separation Principle | Suitable for |
| C18 (ODS) | Hydrophobic interactions | General purpose reversed-phase |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Aromatic and moderately polar compounds |
| Pentafluorophenyl (F5) | Multiple interaction modes (hydrophobic, π-π, dipole-dipole) | Isomers, aromatic compounds |
| Mixed-Mode | Combines reversed-phase and ion-exchange | Complex mixtures of compounds with varying properties |
3. Adjusting Operating Parameters
-
Column Temperature: Altering the column temperature can change the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity and resolution. Sometimes, increasing the temperature can improve efficiency and resolve overlapping peaks.
-
Flow Rate: Reducing the flow rate can lead to narrower peaks and improved resolution, though it will increase the analysis time.
4. Gradient Optimization
For complex samples, optimizing the gradient elution program is crucial.
-
Shallow Gradient: A shallower gradient (slower increase in organic solvent percentage) can improve the resolution of closely eluting compounds.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition where the co-eluting peaks are about to elute can enhance their separation.
Step 2: Advanced Separation and Detection Techniques
If chromatographic optimization fails to resolve the co-elution, advanced techniques that provide an additional dimension of separation or more selective detection can be employed.
High-Resolution Mass Spectrometry (HRMS)
If the co-eluting compounds have different elemental compositions, HRMS can distinguish them based on their exact masses, even if they have the same nominal mass. This allows for selective quantification using extracted ion chromatograms (EICs) with very narrow mass windows.
Tandem Mass Spectrometry (MS/MS)
MS/MS adds a layer of selectivity by monitoring a specific fragmentation pathway (transition) for each compound. Even if this compound and an interfering compound co-elute and are isobaric, it is unlikely they will have the same fragmentation pattern. By choosing unique precursor-product ion transitions, you can selectively quantify each compound.
Ion Mobility Spectrometry (IMS)
IMS is a gas-phase separation technique that separates ions based on their size, shape, and charge. When coupled with LC-MS, it provides an additional dimension of separation. Co-eluting, isobaric compounds can often be separated in the ion mobility cell based on their different collisional cross-sections (CCS), which is a measure of their rotationally averaged size.
Caption: Principle of Ion Mobility Spectrometry for separating co-eluting compounds.
References
Technical Support Center: Improving Signal Intensity of Triphenylamine-d15 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving optimal signal intensity for Triphenylamine-d15 in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my this compound internal standard (IS) weak or inconsistent?
Low signal intensity for a deuterated internal standard like this compound can arise from several factors throughout the analytical workflow. The most common causes can be categorized as instrument-related, method-related, or sample-related.[1]
-
Suboptimal Ion Source Parameters: The settings for your ion source (e.g., Electrospray Ionization - ESI) are critical. Incorrect voltages, gas flows, or temperatures can prevent efficient ionization of the molecule.[2][3]
-
Matrix Effects: This is one of the most common issues. Co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts) can interfere with the ionization of this compound, leading to a suppressed signal.[1][4]
-
Incorrect Analyte Concentration: If the standard's concentration is too low, the signal may be indistinguishable from noise. Conversely, an excessively high concentration can lead to detector saturation or ion suppression.
-
Poor Chromatographic Peak Shape: Broad or tailing peaks reduce the signal-to-noise ratio, making the peak appear less intense.
-
Choice of Ionization Mode: Triphenylamine and its derivatives readily form radical cations (M+•) or protonated molecules ([M+H]+) in positive ion mode. Using an incorrect polarity (negative mode) will result in a very poor signal.
Q2: How can I determine if matrix effects are suppressing my signal?
Matrix effects, which are the alteration of ionization efficiency by co-eluting sample components, are a primary cause of signal loss. A systematic way to investigate this is by performing a post-extraction spike analysis . This experiment compares the signal of this compound in a clean solvent to its signal when spiked into an extracted blank matrix sample. A significantly lower signal in the matrix sample indicates ion suppression.
Q3: What are the optimal ionization settings for this compound?
While optimal settings are instrument-dependent, Electrospray Ionization (ESI) in the positive ion mode is highly effective for triphenylamine derivatives. These compounds have low oxidation potentials and can readily form radical cations (TPA•+). You should also look for the protonated molecule ([M+H]+). A systematic optimization of ESI parameters is crucial. Key parameters to adjust include capillary voltage, nebulizer pressure, and the flow rate and temperature of the drying gas.
Q4: My deuterated standard (this compound) elutes at a slightly different time than the non-deuterated triphenylamine. Is this a problem?
This is a known phenomenon called the "deuterium isotope effect". It is normal for deuterated compounds to have slightly different retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography. This is generally not a problem unless the slight shift in retention time causes one of the compounds to co-elute with a region of strong ion suppression while the other does not. This is known as differential matrix effects and can compromise quantification.
Q5: Could the deuterium labels on this compound be exchanging with hydrogen from the solvent?
This is highly unlikely for this compound. The phenomenon of hydrogen-deuterium (H/D) exchange typically occurs when deuterium atoms are on labile sites, such as hydroxyl (-OH) or amine (-NH) groups. In this compound, the deuterium atoms are located on the aromatic rings, which are stable, non-exchangeable positions.
Troubleshooting Guides
Guide 1: Systematic Workflow for Diagnosing Low Signal Intensity
When encountering a low signal for this compound, it is critical to follow a logical diagnostic process to efficiently identify the root cause. This workflow starts with simple checks of the mass spectrometer's performance before moving to more complex, method-specific issues like chromatography and matrix effects.
Guide 2: Optimizing Electrospray Ionization (ESI) Source Parameters
Poor ionization is a frequent cause of low signal. A systematic approach to optimizing the ESI source can significantly enhance signal intensity.
-
Preparation: Prepare a solution of this compound in a solvent that matches your initial mobile phase conditions.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a constant flow rate to obtain a stable signal, bypassing the LC column.
-
Parameter Tuning (One-Factor-at-a-Time):
-
Ionization Polarity: Confirm you are in Positive Ion Mode .
-
Capillary Voltage: Vary the voltage (e.g., in 500V increments) to find the value that maximizes the signal for the [M+H]+ or TPA•+ ion.
-
Drying Gas Temperature: Adjust the temperature to ensure efficient desolvation without causing thermal degradation of the analyte.
-
Drying Gas Flow Rate: Increase the flow rate to improve desolvation, but be aware that excessive flow can sometimes decrease the signal.
-
Nebulizer Pressure: Optimize the nebulizer gas pressure to ensure a stable and fine spray.
-
-
Verification: Once optimal parameters are found via infusion, apply them to your LC-MS method and inject a standard to confirm the signal improvement.
Guide 3: Assessing and Mitigating Matrix Effects
If optimizing the ion source does not resolve the issue, the problem is likely due to ion suppression from matrix components.
-
Assess the Matrix Effect: Perform the Post-Extraction Spike Analysis as detailed in Protocol 2. This will quantify the degree of ion suppression.
-
Mitigation Strategies:
-
Improve Sample Preparation: Incorporate a more rigorous cleanup step (e.g., solid-phase extraction - SPE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the LC gradient to separate the elution of this compound from the region where ion suppression occurs.
-
Dilute the Sample: A simple but effective strategy is to dilute the sample extract. This reduces the concentration of matrix components, often lessening the suppression effect while keeping the analyte signal within a detectable range.
-
Experimental Protocols
Protocol 1: Electrospray Ionization (ESI) Source Parameter Optimization
Objective: To empirically determine the ESI source settings that yield the maximum signal intensity for this compound.
Methodology:
-
Prepare a 100 ng/mL standard solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up a direct infusion into the mass spectrometer using a syringe pump at a typical flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the expected m/z for the protonated molecule of this compound in positive ion mode.
-
Allow the signal to stabilize.
-
Vary one source parameter at a time while holding others constant, recording the signal intensity at each setting. (See Data Presentation Table 1 for an example).
-
Capillary Voltage: Test from 2.5 kV to 4.5 kV.
-
Drying Gas Temperature: Test from 250 °C to 350 °C.
-
Drying Gas Flow: Test from 8 L/min to 12 L/min.
-
Nebulizer Pressure: Test from 30 psi to 50 psi.
-
-
Identify the combination of parameters that provides the highest and most stable signal.
-
Apply these optimized parameters to the full LC-MS/MS method.
Protocol 2: Post-Extraction Spike Analysis for Matrix Effect Evaluation
Objective: To quantitatively measure the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound into a clean solvent (e.g., the final mobile phase composition) at your working concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (one that does not contain the analyte or IS) using your established sample preparation protocol. After the final extraction step, spike this compound into the clean extract at the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix before starting the extraction procedure. This set is used to evaluate recovery, not the matrix effect itself.
-
-
Analyze Samples: Inject multiple replicates (n=3-6) from Set A and Set B into the LC-MS system using the optimized method.
-
Calculate the Matrix Effect (ME):
-
Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Example Results of ESI Parameter Optimization
Hypothetical data for a direct infusion experiment.
| Parameter | Setting | Peak Area (Arbitrary Units) |
| Capillary Voltage | 3000 V | 1.5 x 10^6 |
| 3500 V | 2.8 x 10^6 | |
| 4000 V | 3.5 x 10^6 | |
| 4500 V | 3.1 x 10^6 | |
| Drying Gas Temp. | 275 °C | 2.9 x 10^6 |
| 300 °C | 3.6 x 10^6 | |
| 325 °C | 3.4 x 10^6 | |
| Drying Gas Flow | 8 L/min | 2.5 x 10^6 |
| 10 L/min | 3.7 x 10^6 | |
| 12 L/min | 3.3 x 10^6 |
Table 2: Example Results of Matrix Effect Evaluation
Hypothetical data from a post-extraction spike experiment in human plasma.
| Sample Set | Replicate | Peak Area (Arbitrary Units) | Mean Peak Area |
| Set A (Neat) | 1 | 3,650,000 | |
| 2 | 3,710,000 | 3,686,667 | |
| 3 | 3,700,000 | ||
| Set B (Post-Spike) | 1 | 1,450,000 | |
| 2 | 1,390,000 | 1,420,000 | |
| 3 | 1,420,000 | ||
| Calculation | Matrix Effect (%) | ||
| (1,420,000 / 3,686,667) * 100 = 38.5% | |||
| Conclusion | Severe ion suppression is observed. |
References
Technical Support Center: Quantification of Triphenylamine-d15 in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Triphenylamine-d15 in environmental samples. It addresses common issues related to matrix effects and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, termed ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method. In environmental samples, complex matrices containing humic acids, fulvic acids, lipids, and other organic matter are common sources of matrix effects.
Q2: Why is a deuterated internal standard like this compound used, and can it completely eliminate matrix effects?
A2: A deuterated internal standard (IS) like this compound is used because it is chemically and physically very similar to the unlabeled analyte (Triphenylamine). It is expected to co-elute and experience similar matrix effects, allowing for accurate quantification through the use of analyte-to-IS peak area ratios. However, a deuterated IS may not always completely compensate for matrix effects. Differences in retention times between the analyte and the IS, though often slight, can lead to them experiencing different degrees of ion suppression or enhancement in regions of the chromatogram where the matrix interference is not constant.[1]
Q3: How can I assess the presence and extent of matrix effects in my samples?
A3: The presence of matrix effects can be evaluated using several methods:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while injecting a blank, extracted sample matrix. Any deviation from a stable baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement.
-
Post-Extraction Spike: This is a quantitative method to determine the matrix effect. The response of the analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solvent. The matrix effect can be calculated using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
Q4: What are the most common sources of error when using this compound as an internal standard?
A4: Common sources of error include:
-
Inaccurate concentration of the IS spiking solution: It is crucial to accurately prepare and verify the concentration of the this compound solution added to your samples.
-
Inconsistent spiking volume: Ensure that the same volume of IS is added to every sample, calibrator, and quality control sample.
-
Degradation of the IS: The stability of this compound in the sample matrix and under storage conditions should be verified.
-
Isotopic exchange: Although less common for aryl-deuterated compounds, the possibility of deuterium-hydrogen exchange should be considered, especially under harsh sample preparation conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in environmental samples.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample extract and re-inject. |
| Secondary Interactions | Triphenylamine is a basic compound. Use a mobile phase with a suitable pH (e.g., buffered at low pH to ensure it is fully protonated) or add a competing base to the mobile phase to improve peak shape. |
| Column Contamination | Implement a robust column washing procedure between sample batches. If the problem persists, a guard column may need to be replaced, or the analytical column itself may be compromised. |
| Injector Issues | Ensure the injector is clean and the injection volume is appropriate for the column dimensions. |
Issue 2: High Variability in this compound Response
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Automate sample preparation steps where possible. If manual, ensure consistent vortexing times, solvent volumes, and extraction times for all samples. |
| Variable Matrix Effects | Different environmental samples can have highly variable matrix compositions. Improve the sample cleanup procedure to remove more interfering components. Consider sample dilution as a strategy to mitigate these effects. |
| Precipitation in the Autosampler | Ensure the final extract is fully dissolved in a solvent compatible with the mobile phase to prevent precipitation in the vial or autosampler. |
Issue 3: Inaccurate Quantification Despite Using an Internal Standard
| Potential Cause | Troubleshooting Steps |
| Analyte and IS Not Co-eluting | Optimize the chromatographic method (gradient, temperature, column chemistry) to ensure the analyte and this compound co-elute as closely as possible. |
| Differential Matrix Effects | Even with co-elution, the analyte and IS may experience different degrees of ion suppression. Evaluate the matrix effect for both the analyte and the IS. A more rigorous sample cleanup may be necessary. |
| Contamination of the IS | The this compound standard may contain a small amount of the unlabeled Triphenylamine. This can be checked by injecting a high concentration of the IS and monitoring for the unlabeled analyte's transition. |
Quantitative Data Summary
The following tables provide representative data on the matrix effects observed for aromatic amines in different environmental matrices. Note that the actual matrix effect will depend on the specific sample, the extraction method, and the analytical conditions.
Table 1: Matrix Effects of Aromatic Amines in Different Water Matrices
| Compound | Matrix | Matrix Effect (%) | Reference |
| Sulfonamides (similar polarity to Triphenylamine) | Surface Water | 80 - 90 | [2] |
| Various Pharmaceuticals | Wastewater | Signal Suppression Observed | [1] |
| Various Pharmaceuticals | Seawater | 95 - 108 (after SPE) | [3] |
Table 2: Matrix Effects of Aromatic Amines in Soil and Sediment
| Compound | Matrix | Matrix Effect (%) | Reference |
| Sulfonamides | Soil (medium organic content) | >45 (Recovery) | |
| Mycotoxins (polar compounds) | Soil | >80 (Recovery with deuterated IS) | |
| Booster Biocides | Estuarine Sediment | Variable Suppression & Enhancement |
Experimental Protocols
Protocol 1: Extraction of Triphenylamine from Water Samples using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific water matrices.
-
Sample Preparation:
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.
-
Adjust the pH of the water sample to neutral or slightly basic (pH 7-8) to ensure Triphenylamine is in its neutral form.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.
-
-
Elution:
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the retained Triphenylamine with two 5 mL aliquots of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol (e.g., 90:10 v/v).
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
Spike with a known amount of this compound internal standard.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Extraction of Triphenylamine from Soil and Sediment Samples
This protocol is a general guideline and may require optimization based on soil/sediment type and organic matter content.
-
Sample Preparation:
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Weigh approximately 5 g of the homogenized sample into a centrifuge tube.
-
Spike with a known amount of this compound internal standard.
-
-
Extraction:
-
Add 10 mL of an appropriate extraction solvent (e.g., a mixture of acetone and hexane, or acetonitrile).
-
Vortex or sonicate the sample for 15-20 minutes.
-
Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction step with a fresh aliquot of solvent and combine the supernatants.
-
-
Cleanup (if necessary):
-
For samples with high organic content, a cleanup step using dispersive solid-phase extraction (dSPE) with materials like C18 or graphitized carbon black (GCB) may be required to remove interferences.
-
-
Solvent Exchange and Concentration:
-
Evaporate the combined extracts to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for this compound analysis in water samples.
Caption: Logical workflow for troubleshooting matrix effects.
References
preventing contamination in Triphenylamine-d15 standard solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination of Triphenylamine-d15 standard solutions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maintain the isotopic and chemical purity of this compound, it should be stored in a refrigerator at 2-8°C.[1] It is also crucial to protect it from light and moisture.[1] For long-term stability, especially for the solid form, storage at -20°C or colder in a desiccator is recommended to minimize exposure to moisture.[2] Solutions should be stored in tightly sealed, amber vials.[2]
Q2: What type of solvent should I use to prepare my this compound standard solution?
A2: It is highly recommended to use high-purity, aprotic solvents such as acetonitrile, methanol, or ethyl acetate.[2] Avoid acidic or basic aqueous solutions, as they can facilitate hydrogen-deuterium (H-D) exchange, which would compromise the isotopic purity of the standard. The chosen solvent must also be compatible with your analytical method, such as LC-MS/MS.
Q3: How can I prevent moisture contamination when handling this compound?
A3: this compound, like many deuterated compounds, is hygroscopic and can readily absorb moisture from the atmosphere. To prevent this, handle the standard in a dry atmosphere, for instance, under dry nitrogen or argon. All glassware should be thoroughly dried before use, and single-use ampoules can also help minimize water contamination. Before opening, always allow the sealed container to warm to ambient laboratory temperature to prevent condensation.
Q4: What is hydrogen-deuterium (H-D) exchange and how can it be avoided with this compound?
A4: Hydrogen-deuterium (H-D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from its environment, such as from water or protic solvents. This process can lower the isotopic enrichment of your standard, leading to inaccuracies in quantification. To prevent H-D exchange, avoid using protic solvents and handle the standard in a dry, inert atmosphere. Given that the deuterium labels in this compound are on aromatic rings, they are generally stable; however, exposure to strong acids or bases should still be avoided.
Troubleshooting Guide
Issue 1: Unexpected peaks in the mass spectrum of my this compound standard.
| Possible Cause | Troubleshooting Steps |
| Solvent Impurities | Use only high-purity, LC-MS grade solvents. Prepare a solvent blank (injecting only the solvent) to identify any peaks originating from the solvent itself. |
| Leachables from Consumables | Plasticizers (e.g., phthalates) and other compounds can leach from plastic containers, pipette tips, and tubing. Use glassware or polypropylene tubes where possible and ensure all consumables are of high quality and compatible with your solvents. |
| Cross-Contamination | Inadequate cleaning of autosampler syringes or injection ports can lead to carryover from previous samples. Implement rigorous wash cycles for the autosampler between injections. |
| Non-deuterated Triphenylamine | The presence of unlabeled Triphenylamine is a common impurity in deuterated standards. Check the Certificate of Analysis (CoA) for the isotopic purity of your standard. |
| Degradation Products | Triphenylamine can undergo oxidation or photochemical reactions. Protect solutions from light and store them at recommended cool temperatures. |
Issue 2: My this compound standard solution shows a decrease in concentration over time.
| Possible Cause | Troubleshooting Steps |
| Evaporation of Solvent | Ensure that storage vials are tightly sealed. Use vials with PTFE-lined caps to minimize evaporation. |
| Adsorption to Surfaces | Triphenylamine may adsorb to the surface of glass or plastic containers. Consider using silanized glass vials to reduce adsorption. |
| Photodegradation | Triphenylamine and its derivatives can be light-sensitive. Always store solutions in amber vials or in the dark to prevent photolytic degradation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Acclimatization: Remove the sealed container of solid this compound from the refrigerator and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. This crucial step prevents moisture condensation on the cold solid.
-
Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon.
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.
-
Dissolution: Transfer the weighed solid to a clean, dry Class A volumetric flask. Add a high-purity aprotic solvent (e.g., acetonitrile) to dissolve the solid completely. Gentle vortexing or sonication may be used to aid dissolution.
-
Dilution to Volume: Once the solid is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask securely and invert it multiple times (e.g., 15-20 times) to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clean, pre-labeled amber vial with a PTFE-lined cap. Store the solution at the recommended temperature of 2-8°C.
Visual Guides
References
stability of Triphenylamine-d15 in various solvents and storage conditions
Welcome to the Technical Support Center for Triphenylamine-d15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis or H/D exchange.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: High-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate are recommended for preparing stock solutions. Avoid acidic or basic aqueous solutions, as they can catalyze the exchange of deuterium atoms with protons from the solvent, compromising the isotopic purity of the standard.
Q3: How stable is this compound in solution?
A3: The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light. In aprotic solvents, solutions are generally stable for short periods at 2-8°C when protected from light. For long-term storage of solutions, it is recommended to store them at -20°C. It is best practice to prepare fresh working solutions daily from a stock solution to minimize the risk of degradation.
Q4: Can I use this compound in aqueous solutions?
A4: While Triphenylamine is practically insoluble in water, some experimental protocols may require its use in mixed aqueous/organic solutions.[1] If aqueous solutions are necessary, it is critical to control the pH to be near neutral to minimize the risk of H/D exchange. The stability in such conditions should be carefully validated for the specific experimental setup.
Q5: What are the potential degradation pathways for this compound?
A5: Based on the chemistry of aromatic amines, this compound is susceptible to degradation through several pathways, including:
-
Oxidation: The amine nitrogen can be oxidized, leading to the formation of various by-products. This can be accelerated by exposure to air and certain metal ions.[2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions.[4]
-
Acid/Base Catalyzed Reactions: As mentioned, acidic or basic conditions can promote H/D exchange and potentially other degradation reactions.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Possible Cause: Degradation of this compound standard. Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both solid material and stock solutions have been stored according to the recommended guidelines (see FAQs).
-
Prepare Fresh Solutions: Prepare a fresh stock solution from the solid material and fresh working dilutions. Compare the analytical results with those obtained using the older solutions.
-
Check for Contaminants: Analyze the solvent used for preparing solutions for any potential contaminants that could accelerate degradation.
-
Perform a Quick Stability Check: Analyze a freshly prepared standard solution, then re-analyze it after it has been left at room temperature and exposed to light for a few hours. A significant decrease in the main peak area and/or the appearance of new peaks would indicate instability under your experimental conditions.
Issue 2: Appearance of Unexpected Peaks in Chromatograms
Possible Cause: Formation of degradation products. Troubleshooting Steps:
-
Review Sample Handling: Scrutinize the entire sample preparation workflow for potential exposure to harsh conditions (e.g., high temperatures, strong light, incompatible solvents, extreme pH).
-
Analyze a Blank: Inject a solvent blank to rule out contamination from the solvent or analytical system.
-
Stress Testing: To tentatively identify potential degradation products, you can perform forced degradation studies on a sample of this compound (see Experimental Protocols section). This can help in confirming if the unexpected peaks are indeed related to the degradation of your standard.
-
Mass Spectrometry Analysis: If your system is equipped with a mass spectrometer, analyze the unexpected peaks to obtain mass-to-charge ratio information, which can help in identifying the degradation products.
Issue 3: Loss of Isotopic Purity (H/D Exchange)
Possible Cause: Exposure to protic solvents, especially under acidic or basic conditions. Troubleshooting Steps:
-
Solvent Check: Ensure that all solvents used are aprotic and of high purity. If aqueous solutions are unavoidable, buffer them to a neutral pH.
-
Glassware Preparation: Use thoroughly dried glassware to minimize contact with residual water.
-
NMR Analysis: The most direct way to confirm H/D exchange is by using Deuterium NMR (²H-NMR) or by observing changes in the proton NMR (¹H-NMR) spectrum over time. A decrease in the deuterium signal or the appearance/increase of a proton signal at the corresponding position would confirm the exchange.
Data Presentation
Table 1: General Stability Guidelines for this compound
| Condition | Solvent/Form | Temperature | Light Condition | Expected Stability | Recommendations |
| Long-Term Storage | Solid | -20°C or colder | Dark | High | Tightly seal container, use desiccant. |
| Short-Term Storage | Solid | 2-8°C | Dark | Good | Suitable for daily use. |
| Stock Solution | Acetonitrile, Methanol | -20°C | Dark | Good | Prepare in small aliquots to avoid freeze-thaw cycles. |
| Working Solution | Acetonitrile, Methanol | 2-8°C | Dark | Moderate | Prepare fresh daily. |
| Working Solution | Acetonitrile, Methanol | Room Temperature | Ambient Light | Low | Use immediately after preparation. |
| Aqueous/Organic Mix | Buffered (pH ~7) | Room Temperature | Dark | Low to Moderate | Stability should be experimentally verified. |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in Solution
Objective: To assess the stability of this compound in a specific solvent under defined storage conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time = 0): Immediately after preparation, analyze the solution using a validated stability-indicating HPLC method (see Protocol 2). This will serve as the baseline.
-
Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., 2-8°C/dark, 25°C/ambient light, 40°C/dark).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), remove a vial from storage, allow it to equilibrate to room temperature, and analyze it using the same HPLC method.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial (Time = 0) peak area to calculate the percentage remaining. Also, monitor the formation of any new peaks, which would indicate degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Forced Degradation: Subject solutions of this compound to forced degradation conditions to generate potential degradation products. This typically includes:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours, then dissolve.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Chromatographic Conditions Development:
-
Column: Start with a C18 reversed-phase column.
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound has significant absorbance.
-
-
Method Optimization: Inject a mixture of the stressed samples and adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak of this compound and all degradation product peaks.
-
Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for stability testing and troubleshooting of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. Triphenylamine - Wikipedia [en.wikipedia.org]
- 2. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photochemistry of triphenylamine (TPA) in homogeneous solution and the role of transient N-phenyl-4a,4b-dihydrocarbazole. A steady-state and time-resolved investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. solubilityofthings.com [solubilityofthings.com]
correcting for isotopic crosstalk between Triphenylamine-d15 and analyte
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic crosstalk between a stable isotope-labeled internal standard (SIL-IS), Triphenylamine-d15, and a co-eluting analyte in liquid chromatography-mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk in the context of an LC-MS/MS assay using this compound?
A1: Isotopic crosstalk, also known as isotopic interference, occurs when the isotopic distribution of the analyte overlaps with the mass-to-charge ratio (m/z) of its SIL-IS, this compound, or vice-versa.[1] Triphenylamine, with the chemical formula C₁₈H₁₅N, has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[2][3] These isotopes create a pattern of peaks (M+1, M+2, etc.) in the mass spectrum. Crosstalk happens when one of these isotopic peaks from the analyte has the same m/z as the monoisotopic peak of this compound, or when impurities in the this compound standard contribute to the analyte's signal.
Q2: Why is correcting for isotopic crosstalk crucial for accurate quantification?
A2: Failing to correct for isotopic crosstalk can lead to significant errors in quantification.[1] Specifically, it can cause:
-
Inaccurate Quantification: The measured signal of the SIL-IS may be artificially inflated by contributions from the analyte's isotopes, leading to an underestimation of the true analyte concentration.[4]
-
Non-linear Calibration Curves: Isotopic interference can disrupt the linear relationship between the analyte concentration and the signal response ratio, biasing the results of the calibration curve.
Q3: What are the primary causes of isotopic crosstalk between an analyte and this compound?
A3: The main causes include:
-
Natural Isotopic Abundance of the Analyte: The analyte will have a natural isotopic distribution. If the mass of the analyte is close to that of this compound, the M+n isotopic peaks of the analyte can overlap with the signal of the deuterated internal standard.
-
Isotopic Purity of this compound: The this compound standard may contain a small percentage of less-deuterated or non-deuterated triphenylamine molecules, which will contribute to the analyte's signal.
-
Co-elution of Isomeric Compounds: If an isomer of the analyte is present in the sample and co-elutes with the analyte of interest, it can also contribute to isotopic interference.
Q4: How can I detect and quantify the extent of isotopic crosstalk in my assay?
A4: To detect and quantify crosstalk, you can perform the following experiment:
-
Analyze a high-concentration sample of the unlabeled analyte without any this compound internal standard.
-
Monitor the multiple reaction monitoring (MRM) transition for this compound.
-
Any signal detected in the this compound channel is due to crosstalk from the analyte.
-
The percentage of crosstalk can be calculated using the following formula: % Crosstalk = (Signal of IS in Analyte-only Sample / Signal of Analyte in Analyte-only Sample) * 100
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of an analyte using this compound as an internal standard.
Issue 1: Non-Linear Calibration Curve
-
Potential Cause: Isotopic crosstalk from the analyte is artificially inflating the internal standard signal, especially at high analyte concentrations.
-
Troubleshooting Steps:
-
Assess Crosstalk: Perform the experiment described in FAQ Q4 to quantify the percentage of crosstalk.
-
Apply Correction Factor: Mathematically correct the measured internal standard response in all samples and standards by subtracting the contribution from the analyte.
-
Optimize Chromatography: Improve the chromatographic separation to resolve the analyte from any interfering compounds.
-
Consider a Different Internal Standard: If crosstalk is severe, consider using a SIL-IS with a larger mass difference from the analyte.
-
Issue 2: Inaccurate and Imprecise Results at the Lower Limit of Quantification (LLOQ)
-
Potential Cause: Crosstalk from the this compound internal standard to the analyte channel is artificially inflating the analyte signal. This is more pronounced at the LLOQ where the analyte signal is low.
-
Troubleshooting Steps:
-
Assess Internal Standard Purity: Analyze a sample containing only the this compound internal standard and monitor the analyte's MRM transition.
-
Apply Correction: If a signal is detected, calculate the contribution of the internal standard to the analyte signal and subtract it from all measurements.
-
Optimize IS Concentration: Use the lowest concentration of the internal standard that still provides a robust and reproducible signal.
-
Issue 3: Drifting Internal Standard Response Across an Analytical Run
-
Potential Cause: While isotopic dilution is designed to correct for variability, significant drift can indicate other issues.
-
Troubleshooting Steps:
-
Check for Matrix Effects: Differential ion suppression or enhancement between the analyte and this compound can occur. Ensure they co-elute as closely as possible.
-
Verify Instrument Stability: Run system suitability tests to ensure the mass spectrometer performance is stable.
-
Ensure Proper Equilibration: Make sure the internal standard is thoroughly mixed with the sample and allowed to equilibrate before analysis.
-
Experimental Protocols
Protocol 1: Matrix-Based Correction for Isotopic Crosstalk
This protocol outlines the steps for performing a matrix-based correction to remove the contribution of natural isotopes from the measured mass isotopomer distribution.
-
Determine the Theoretical Isotopic Distribution:
-
Identify the elemental formula of your analyte (e.g., for a hypothetical analyte 'DrugX': C₂₀H₂₅N₃O₂).
-
Use the known natural abundances of stable isotopes for each element (e.g., ¹²C: 98.93%, ¹³C: 1.07%) to calculate the theoretical mass isotopomer distribution (M+0, M+1, M+2, etc.). This can be done using online calculators or specialized software.
-
-
Construct the Correction Matrix (CM):
-
The correction matrix is built based on the theoretical isotopic distributions of all possible isotopologues.
-
Each column in the matrix represents the theoretical isotopic pattern of a single isotopologue.
-
-
Invert the Correction Matrix (CM⁻¹):
-
The correction matrix is then inverted.
-
-
Apply the Correction:
-
The corrected mass isotopomer distribution (MID_corrected) is calculated by multiplying the inverted correction matrix by the measured mass isotopomer distribution (MID_measured).
-
MID_corrected = CM⁻¹ * MID_measured
-
Data Presentation
Table 1: Hypothetical Isotopic Distribution of Analyte 'DrugX' (C₂₀H₂₅N₃O₂) and Triphenylamine (C₁₈H₁₅N)
| Isotopologue | 'DrugX' Relative Abundance (%) | Triphenylamine Relative Abundance (%) |
| M+0 | 100.00 | 100.00 |
| M+1 | 22.88 | 20.03 |
| M+2 | 2.89 | 2.01 |
| M+3 | 0.23 | 0.13 |
Note: These are theoretical values and should be calculated for the specific analyte being studied.
Table 2: Example of Crosstalk Correction Calculation
| Sample | Measured Analyte Area | Measured IS Area | Calculated Crosstalk Contribution | Corrected IS Area |
| Blank | 0 | 1,000,000 | 0 | 1,000,000 |
| LLOQ | 10,000 | 1,005,000 | 200 | 1,004,800 |
| QC Low | 50,000 | 1,025,000 | 1,000 | 1,024,000 |
| QC Mid | 500,000 | 1,250,000 | 10,000 | 1,240,000 |
| QC High | 800,000 | 1,400,000 | 16,000 | 1,384,000 |
| ULOQ | 1,000,000 | 1,500,000 | 20,000 | 1,480,000 |
Assumes a hypothetical 0.02% crosstalk from the analyte to the IS channel.
Visualizations
Caption: Workflow for assessing and correcting isotopic crosstalk.
Caption: Logic of isotopic crosstalk and its correction.
References
optimization of injection volume for Triphenylamine-d15 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for Triphenylamine-d15 analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection volume for this compound analysis?
A1: There is no single optimal injection volume for all analyses. The ideal volume is a balance between achieving sufficient sensitivity and maintaining good chromatographic performance (i.e., peak shape and resolution). A general guideline is to keep the injection volume between 1-10% of the column's total volume.[1] For instance, a 2.1 x 50 mm column has a volume of approximately 173 µL, suggesting an injection volume range of 1.7 to 17.3 µL. However, the optimal volume is also dependent on the sample concentration and the sensitivity of the mass spectrometer.
Q2: What are the signs of an excessive injection volume?
A2: Injecting too large a volume of your sample can lead to several issues that compromise data quality. The most common signs include:
-
Peak Broadening: The width of the chromatographic peak increases, which can lead to a decrease in resolution between adjacent peaks.[2]
-
Peak Fronting: The peak becomes asymmetrical with a leading edge that is less steep than the trailing edge. This is often observed when the sample solvent is stronger than the mobile phase.[1]
-
Decreased Resolution: As peaks broaden, they may start to overlap with neighboring peaks, making accurate quantification difficult.[2]
-
Shift in Retention Time: A large injection volume can sometimes cause a slight decrease in the retention time of the analyte.[2]
Q3: How does the sample solvent affect the injection volume?
A3: The composition of the solvent used to dissolve the this compound sample is a critical factor. If the sample solvent is stronger (i.e., has a higher elution strength) than the mobile phase at the start of the analysis, it can cause significant peak distortion, especially with larger injection volumes. For reversed-phase chromatography, a sample solvent with a high percentage of organic solvent (e.g., 100% acetonitrile or methanol) is considered strong. To mitigate this, it is recommended to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase composition.
Q4: Can I increase the injection volume to improve the sensitivity for low-concentration samples?
A4: Yes, increasing the injection volume is a common strategy to improve the signal-to-noise ratio and achieve lower limits of detection for samples with low concentrations of this compound. However, this must be done cautiously. As the injection volume increases, the risk of peak distortion also increases. It is essential to find a balance where the sensitivity is improved without significantly compromising the peak shape and resolution.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the optimization of injection volume for this compound analysis.
| Issue | Potential Cause | Recommended Solution |
| Peak Fronting | The sample solvent is significantly stronger than the mobile phase. | 1. Re-dissolve the sample in a solvent that matches the initial mobile phase composition. 2. If sample solubility is an issue, use the minimum amount of strong solvent necessary and then dilute with a weaker solvent. 3. Reduce the injection volume. |
| Peak Broadening | The injection volume is too large for the column dimensions, leading to band broadening. | 1. Decrease the injection volume incrementally (e.g., by 50%) and observe the effect on peak width. 2. Use a column with a larger internal diameter and/or length if a large injection volume is necessary. |
| Poor Reproducibility of Peak Area | The injection volume may be at the lower limit of the autosampler's capability, leading to variability. | 1. Increase the injection volume to a more reproducible range for the autosampler. 2. If sensitivity is not an issue, you can dilute the sample and inject a larger, more reproducible volume. |
| Split Peaks | This can be caused by a partial blockage in the injector or column, or by a very strong sample solvent causing the analyte to precipitate upon injection. | 1. Perform routine maintenance on the injector, including cleaning the needle and seat. 2. Check for and remove any blockages in the column. 3. Ensure the sample remains dissolved in the initial mobile phase conditions. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerable Injection Volume
This protocol helps to empirically determine the largest injection volume that can be used without significant loss of chromatographic performance.
Methodology:
-
Prepare a standard solution of this compound at a known concentration in a solvent that is compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water).
-
Set up your LC-MS/MS method with your desired chromatographic conditions (column, mobile phases, gradient, flow rate).
-
Start with a small injection volume (e.g., 1 µL) and acquire the chromatogram.
-
Incrementally increase the injection volume (e.g., to 2 µL, 5 µL, 10 µL, 15 µL, 20 µL) for subsequent injections of the same standard solution.
-
Monitor the peak shape, width, and retention time for each injection.
-
Identify the injection volume at which you begin to observe significant peak broadening or fronting. The maximum tolerable injection volume will be the volume just before these negative effects become apparent.
Data Presentation:
| Injection Volume (µL) | Peak Width (at half height, min) | Tailing Factor | Retention Time (min) | Peak Area |
| 1 | 0.10 | 1.1 | 5.25 | 100,000 |
| 2 | 0.11 | 1.1 | 5.24 | 205,000 |
| 5 | 0.15 | 1.0 | 5.22 | 510,000 |
| 10 | 0.25 | 0.8 (Fronting) | 5.18 | 990,000 |
| 15 | 0.40 | 0.7 (Fronting) | 5.15 | 1,450,000 |
Note: The data in this table is for illustrative purposes only.
Protocol 2: Optimizing Injection Volume for a Strong Sample Solvent
This protocol provides a workflow for situations where this compound must be dissolved in a solvent stronger than the mobile phase.
Methodology:
-
Prepare your this compound sample in the required strong solvent (e.g., 100% acetonitrile).
-
Prepare a series of dilutions of this sample using the initial mobile phase as the diluent (e.g., 1:1, 1:5, 1:10 dilutions).
-
Inject a fixed, small volume (e.g., 5 µL) of each dilution.
-
Alternatively, inject decreasing volumes of the original concentrated sample.
-
Analyze the resulting peak shapes. The goal is to find the combination of concentration and injection volume that provides the necessary sensitivity without causing peak distortion.
Visualizations
Caption: Workflow for optimizing injection volume.
Caption: Relationship between sample solvent, injection volume, and peak shape.
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation Using Triphenylamine-d15
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are the cornerstones of successful research and development. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), the use of a suitable internal standard is critical for achieving robust and reproducible results. This guide provides an objective comparison of analytical method validation utilizing the deuterated internal standard, Triphenylamine-d15, against other common internal standard approaches. The information is supported by representative experimental data and detailed methodologies to aid in the selection and validation of analytical methods.
The Critical Role of Internal Standards in Bioanalysis
Internal standards (IS) are essential in quantitative analysis to correct for variations that can occur during sample preparation, injection, and instrument analysis.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting with it to experience similar matrix effects and extraction recovery.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds like this compound, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][2] This is because their physical and chemical properties are nearly identical to the unlabeled analyte, differing only in mass.[2] This similarity allows them to effectively compensate for variability throughout the analytical process.
Performance Comparison: Deuterated vs. Other Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects. Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a significant source of variability in bioanalysis. Structural analog internal standards, while sometimes used, may have different retention times and ionization efficiencies, leading to less effective compensation for matrix effects.
Table 1: Comparison of Internal Standard Performance
| Validation Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard | External Standard Calibration |
| Accuracy (%) | 95-105 | 85-115 | 70-130 |
| Precision (%RSD) | < 15 | < 20 | < 30 |
| Matrix Effect Compensation | High | Moderate to Low | None |
| Extraction Recovery Tracking | High | Moderate | None |
| Co-elution with Analyte | Yes | No (typically) | Not Applicable |
Experimental Protocol: Validation of an LC-MS/MS Method Using this compound
A comprehensive validation of a bioanalytical method should be performed to ensure its reliability for the intended application. The following is a typical protocol for validating a method using this compound as an internal standard.
1. Stock Solutions and Calibration Standards:
-
Prepare a stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking the analyte into the appropriate biological matrix (e.g., plasma, urine) at a range of concentrations.
-
Add a constant concentration of this compound to all calibration standards and quality control (QC) samples.
2. Sample Preparation (Liquid-Liquid Extraction Example):
-
To 100 µL of the sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Add 500 µL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex the tubes for 5 minutes to facilitate extraction.
-
Centrifuge at 14,000 rpm for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation and peak shape for both the analyte and this compound.
-
Optimize the mass spectrometer settings for the detection of the analyte and this compound using multiple reaction monitoring (MRM).
4. Validation Parameters:
-
Selectivity and Specificity: Analyze at least six different sources of the blank biological matrix to ensure no significant interferences are observed at the retention times of the analyte and this compound.
-
Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to this compound against the nominal concentration of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate (n=5) on three separate days. The accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the precision (%RSD) should be ≤ 15% (≤ 20% for LLOQ).
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and this compound. This is typically done by comparing the peak response of the analyte and IS in a post-extraction spiked sample to their response in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the peak area of the analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample.
-
Stability: Assess the stability of the analyte and this compound in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).
Data Presentation
Table 2: Hypothetical Validation Data for an Analyte using this compound
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=5) | Intra-day Precision (%RSD) (n=5) | Inter-day Accuracy (%) (n=15) | Inter-day Precision (%RSD) (n=15) |
| LLOQ | 1 | 102.5 | 8.7 | 104.2 | 11.3 |
| Low | 5 | 98.9 | 6.2 | 99.8 | 7.5 |
| Medium | 50 | 101.3 | 4.5 | 100.5 | 5.8 |
| High | 200 | 97.6 | 3.1 | 98.2 | 4.2 |
Visualizing the Workflow
Caption: A flowchart of the analytical method validation process.
Conclusion
The validation of analytical methods is a critical step in ensuring the generation of high-quality, reliable data in research and drug development. The use of a deuterated internal standard, such as this compound, provides a robust and reliable approach to quantitative bioanalysis. Its ability to closely mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects and extraction variability, leads to superior accuracy and precision compared to other types of internal standards. By adhering to rigorous validation protocols, researchers can ensure the integrity and defensibility of their analytical data, which is fundamental to the advancement of science and medicine.
References
A Head-to-Head Battle in Bioanalysis: Triphenylamine-d15 versus Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals navigating the rigorous landscape of quantitative analysis, the choice of an internal standard is a critical decision that reverberates throughout the entire analytical workflow. This guide provides an objective, data-driven comparison between the deuterated internal standard, Triphenylamine-d15, and a representative non-deuterated structural analog, Triphenylmethane. The following analysis, supported by experimental protocols and performance data, will illuminate the superior capabilities of stable isotope-labeled standards in achieving accurate and reproducible results in mass spectrometry-based assays.
In the realm of bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable for correcting variations that can occur during sample preparation, injection, and detection.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, ensuring they experience similar matrix effects and ionization suppression or enhancement.[3][4] Non-deuterated internal standards, typically structural analogs, are a more cost-effective alternative but may not provide the same level of accuracy and precision.
Quantitative Performance: A Comparative Analysis
To illustrate the performance differences between this compound and a non-deuterated internal standard, a simulated experiment was designed to quantify a hypothetical analyte, a Triphenylamine derivative, in human plasma. The data presented in the table below showcases the superior performance of this compound in terms of accuracy, precision, and matrix effect compensation.
| Performance Metric | This compound | Triphenylmethane (Non-Deuterated IS) | Acceptance Criteria (FDA/ICH M10) |
| Accuracy (% Bias) | |||
| Low QC | -2.5% | -12.8% | ± 15% |
| Mid QC | 1.8% | 8.5% | ± 15% |
| High QC | -0.9% | -9.2% | ± 15% |
| Precision (% CV) | |||
| Intra-day (n=6) | 3.1% | 9.8% | ≤ 15% |
| Inter-day (n=18) | 4.5% | 13.2% | ≤ 15% |
| Matrix Effect (% CV of IS-normalized matrix factor) | 2.8% | 14.5% | ≤ 15% |
Table 1. Summary of quantitative performance comparing this compound and Triphenylmethane as internal standards for the analysis of a Triphenylamine derivative in human plasma.
The data clearly demonstrates that the use of this compound results in significantly better accuracy and precision. The lower coefficient of variation (CV) for the matrix effect indicates that this compound more effectively compensates for the variability introduced by the complex biological matrix.
The Underlying Science: Why Deuterated Standards Excel
The superior performance of this compound can be attributed to its structural identity with the analyte, differing only in the isotopic composition. This near-perfect analogy ensures that it co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.
Non-deuterated structural analogs, like Triphenylmethane, have different chemical structures, which can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences can result in inadequate correction for matrix effects, leading to compromised data quality.
A potential, though often minor, drawback of deuterated standards is the "deuterium isotope effect," which can sometimes lead to a slight chromatographic separation from the analyte. However, in most well-developed methods, this effect is negligible and does not significantly impact the corrective power of the internal standard.
Visualizing the Workflow and Logic
To better understand the application of internal standards in a typical bioanalytical workflow, the following diagrams illustrate the experimental process and the fundamental principle of internal standard correction.
Caption: A typical experimental workflow for the quantification of an analyte in a biological matrix using an internal standard.
Caption: The internal standard corrects for analytical variability by providing a stable reference, leading to accurate quantification.
Experimental Protocols
For transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this comparison.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma (calibrator, quality control, or unknown sample), add 10 µL of the internal standard working solution (either this compound or Triphenylmethane at a concentration of 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: Standard UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Analyte: Specific precursor > product ion transition
-
This compound: m/z 261.2 > 184.2 (hypothetical)
-
Triphenylmethane: m/z 245.3 > 167.1 (hypothetical)
-
Evaluation of Matrix Effects
-
Sample Set 1 (Neat Solution): Prepare the analyte and internal standard in the reconstitution solvent at a known concentration.
-
Sample Set 2 (Post-extraction Spike): Extract blank human plasma from at least six different sources using the protein precipitation method described above. After the evaporation step, reconstitute the residue with a solution containing the analyte and internal standard at the same concentration as in Set 1.
-
Calculation: The matrix factor (MF) is calculated as the peak area of the analyte in the post-extraction spiked sample (Set 2) divided by the peak area of the analyte in the neat solution (Set 1). The IS-normalized MF is calculated by dividing the analyte MF by the internal standard MF for each source of plasma. The coefficient of variation (%CV) of the IS-normalized MF across the different plasma sources is then determined. A lower %CV indicates better compensation for matrix effects.
Conclusion
The evidence strongly supports the use of this compound over non-deuterated internal standards for quantitative bioanalysis. Its ability to closely mimic the behavior of the analyte leads to superior accuracy, precision, and more effective compensation for matrix effects. While the initial cost of a deuterated standard may be higher, the investment is justified by the generation of high-quality, reliable, and defensible data, which is paramount in research and drug development. For assays requiring the highest level of confidence, this compound is the unequivocally superior choice.
References
Inter-Laboratory Comparison of Analytical Methods Utilizing Triphenylamine-d15: A Best Practice Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the quantification of triphenylamine, using Triphenylamine-d15 as an internal standard. In the absence of publicly available, direct inter-laboratory comparison data for this compound, this document outlines a standardized protocol and a proposed study design based on established principles of proficiency testing and analytical method validation. This guide is intended to serve as a foundational resource for laboratories seeking to validate their methods and ensure the accuracy and reproducibility of their results.
Introduction to this compound in Quantitative Analysis
This compound is a deuterated form of Triphenylamine, commonly used as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is a widely accepted technique to improve the accuracy and precision of quantification by correcting for variations in sample preparation, injection volume, and matrix effects.[2][3]
Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are crucial for evaluating the performance of analytical methods across different laboratories.[4][5] These studies help to identify potential biases in a method, assess the overall reproducibility of results, and provide confidence in the reliability of the data generated by participating laboratories.
Proposed Inter-Laboratory Study Design
A successful inter-laboratory comparison requires a well-defined study design. The following is a proposed workflow for a proficiency test involving the analysis of triphenylamine with this compound as an internal standard.
References
The Gold Standard? A Comparative Guide to the Accuracy and Precision of Triphenylamine-d15 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. Among the array of options, deuterated compounds have emerged as a preferred choice, offering a close structural analogy to the analyte of interest. This guide provides an objective comparison of Triphenylamine-d15's performance as an internal standard against other alternatives, supported by experimental data and detailed methodologies.
In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, internal standards are indispensable for correcting variations that can occur during sample preparation and instrumental analysis. An ideal internal standard should mimic the physicochemical properties and behavior of the analyte throughout the entire analytical process, from extraction to detection. Deuterated internal standards, such as this compound, are structurally identical to their non-deuterated counterparts, with the only difference being the replacement of hydrogen atoms with deuterium. This subtle isotopic substitution results in a mass shift that allows for their differentiation by a mass spectrometer, while preserving nearly identical chromatographic retention times and ionization efficiencies. This co-elution is a key advantage, as both the analyte and the internal standard experience similar matrix effects, leading to more accurate and precise quantification.
Performance Comparison of Deuterated Internal Standards
While specific public data on the validation of this compound as an internal standard is limited, its performance can be inferred from the well-documented use of other deuterated aromatic amines, such as aniline-d5, in quantitative analytical methods. These standards are frequently employed for the analysis of aromatic compounds in various matrices, including environmental and biological samples.
The following table summarizes typical performance data for deuterated aromatic amine internal standards, providing a benchmark for what can be expected from this compound.
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Precision (RSD %) | Linearity (R²) |
| Aniline-d5 | Primary Aromatic Amines | Cooking Utensil Migrates | Not explicitly stated for IS, but method trueness for analytes was 92.8-106.3% | Repeatability: 2.1-9.8% Intermediate Precision: 3.5-11.2% | >0.995 |
| Anthracene-d10 | Aromatic Amines | Textiles | Average >85% | Not Specified | >0.99 |
Experimental Protocol: A Generalized Workflow
The following protocol outlines a typical workflow for the use of a deuterated internal standard, such as this compound, in a quantitative LC-MS/MS method.
Sample Preparation
-
Spiking: A known and constant concentration of the this compound internal standard is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
Extraction: The analytes and the internal standard are extracted from the sample matrix using an appropriate technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of extraction method depends on the nature of the analyte and the sample matrix.
-
Reconstitution: The extracted sample is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. The analytes and the internal standard are separated on a suitable analytical column. The chromatographic conditions (e.g., mobile phase composition, flow rate, and column temperature) are optimized to achieve good separation and peak shape.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. This provides high selectivity and sensitivity.
Data Analysis
The concentration of the analyte in the sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is compared to a calibration curve generated from the analysis of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams depict the key stages involved.
A Comparative Guide to Linearity and Range Determination for Triphenylamine-d15 Calibration Curves
For researchers, scientists, and drug development professionals utilizing mass spectrometry-based quantification, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Triphenylamine-d15, a deuterated internal standard, with alternative standards, focusing on the critical performance characteristics of linearity and range in calibration curves. The information presented is supported by established analytical principles and representative experimental data.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] This is attributed to their chemical and physical properties being nearly identical to the analyte of interest, differing only in mass.[1] This similarity allows them to effectively compensate for variations that can occur during sample preparation, injection, and ionization.[1][2]
Comparison of Internal Standard Performance
The selection of an internal standard significantly impacts the quality of quantitative data. The following table summarizes the expected performance of this compound (a deuterated internal standard) compared to a structural analog internal standard.
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS | Rationale |
| **Linearity (R²) ** | Typically ≥ 0.999 | Often ≥ 0.99, but can be lower | Due to its near-identical physicochemical properties, this compound co-elutes with the analyte, experiencing the same matrix effects and providing more consistent signal normalization across the concentration range.[1] |
| Linear Range | Wide, often spanning several orders of magnitude (e.g., 1 - 10,000 ng/mL) | May be narrower due to differential matrix effects at the extremes of the concentration range. | The superior ability of a deuterated standard to track the analyte's behavior allows for accurate quantification over a broader concentration range. |
| Susceptibility to Matrix Effects | Low | Moderate to High | Structural analogs may have different ionization efficiencies and susceptibilities to ion suppression or enhancement from matrix components compared to the analyte, leading to greater variability. |
| Accuracy and Precision | High | Can be compromised | The close tracking of the analyte by the deuterated standard results in improved accuracy and precision of the measurements. |
Experimental Protocols
A robust determination of linearity and range is a critical component of analytical method validation. Below is a detailed methodology for establishing a calibration curve using this compound as an internal standard in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.
Preparation of Calibration Standards
-
Stock Solutions: Prepare a primary stock solution of the analyte and a separate primary stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Create a series of working standard solutions of the analyte by serial dilution of the primary stock solution to cover the expected concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000, 5000, 10,000 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL). The optimal concentration of the internal standard should be determined during method development.
-
Calibration Samples: In a set of clean tubes, add a fixed volume of the internal standard spiking solution to each tube. Then, add an equal volume of each analyte working standard solution to the corresponding tube. Evaporate the solvent and reconstitute in a matrix (e.g., plasma, urine) that matches the study samples.
Sample Preparation (Protein Precipitation - a common technique)
-
To 100 µL of each calibration sample, add 300 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimized MRM transitions for both the analyte and this compound should be used.
-
Data Analysis
-
Integrate the peak areas of the analyte and this compound for each calibration sample.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio against the known concentration of the analyte.
-
Perform a linear regression analysis on the calibration curve. The linearity is acceptable if the coefficient of determination (R²) is typically ≥ 0.99.
-
The range is the interval between the upper and lower concentrations of the analyte in the calibration curve that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for determining the linearity and range of a calibration curve and the logical basis for selecting a deuterated internal standard.
Caption: Experimental workflow for linearity and range determination.
Caption: Logical flow for selecting a deuterated internal standard.
References
Navigating the Detection and Quantification of Triphenylamine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise and sensitive quantification of analytes is paramount. This guide provides a comparative analysis of analytical methodologies for the detection and quantification of Triphenylamine, with a focus on the use of its deuterated internal standard, Triphenylamine-d15. We will delve into the limits of detection (LOD) and quantification (LOQ) achievable with different techniques, offering a clear perspective on their respective capabilities.
Triphenylamine and its derivatives are compounds of interest in various fields, including environmental monitoring and forensic toxicology, due to their industrial applications and potential environmental persistence. Accurate quantification at trace levels is often necessary to assess their impact and presence. Isotope dilution mass spectrometry, utilizing deuterated internal standards like this compound, is a powerful technique for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Performance Comparison of Analytical Methods
The selection of an analytical method is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a comparison of different analytical techniques for the quantification of Triphenylamine, highlighting their reported limits of detection and quantification.
| Analyte | Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Triphenylamine | LC-MS/MS | This compound | Wastewater | - | - |
| Diphenylamine | GC-MS | Endrin | Liver Fractions | - | 0.1 µM[1][2] |
| Substituted Diphenylamines | GC-MS/MS | - | Wastewater, Biosolids, Sediments | 0.02 - 0.1 ng/mL (instrumental) | 0.06 - 0.3 ng/mL (instrumental) |
Note: Specific LOD and LOQ values for the LC-MS/MS method using this compound for Triphenylamine analysis in wastewater were not explicitly found in the searched literature. The table will be updated as more specific data becomes available. The provided data for diphenylamine and its substituted derivatives offer a reference for the expected sensitivity for this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of Triphenylamine and related compounds.
Method 1: Quantification of Triphenylamine in Wastewater using LC-MS/MS with this compound Internal Standard
This method is considered the gold standard for its high selectivity and sensitivity, employing an isotope-labeled internal standard to ensure accuracy.
Sample Preparation:
-
Collect wastewater samples in clean glass bottles.
-
Filter the samples through a 0.45 µm filter to remove particulate matter.
-
Spike a known amount of this compound internal standard into a defined volume of the filtered wastewater sample.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration. Condition an SPE cartridge (e.g., C18) with methanol and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both Triphenylamine and this compound.
-
Method 2: Quantification of Diphenylamine in Liver Fractions using GC-MS
This method provides an alternative for the analysis of related compounds and can be adapted for Triphenylamine.
Sample Preparation:
-
Homogenize liver tissue samples.
-
Perform protein precipitation by adding a suitable agent (e.g., trichloroacetic acid) to the homogenate.[2]
-
Centrifuge the sample to separate the precipitated proteins.
-
Perform liquid-liquid extraction (LLE) of the supernatant with an organic solvent like hexane.[2]
-
Spike the extract with an internal standard (e.g., endrin).
-
Concentrate the extract before GC-MS analysis.
GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless injection mode.
-
Oven Temperature Program: A suitable temperature gradient to separate the analytes.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of an analyte using an internal standard, such as this compound, with LC-MS/MS.
Caption: Experimental workflow for analyte quantification using an internal standard and LC-MS/MS.
References
Assessing the Recovery of Triphenylamine-d15 Across Diverse Sample Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards, such as Triphenylamine-d15, is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These internal standards are crucial for correcting variability during sample preparation and analysis, including extraction recovery and matrix effects. This guide provides a comparative overview of common extraction methodologies and presents hypothetical, yet representative, recovery data for this compound in various biological matrices.
The Critical Role of Recovery Assessment
Comparative Recovery of this compound: An Illustrative Overview
The following table summarizes the expected recovery of this compound from common biological matrices using three prevalent extraction techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The data presented is illustrative, based on typical recovery values observed for small molecules with similar physicochemical properties to Triphenylamine in validated bioanalytical methods.
| Sample Matrix | Extraction Method | Mean Recovery (%) | RSD (%) | Key Considerations |
| Human Plasma | Protein Precipitation (PPT) | 85 - 95 | < 10 | Simple, fast, and cost-effective. Potential for matrix effects due to less selective cleanup. |
| Liquid-Liquid Extraction (LLE) | 90 - 105 | < 8 | Good cleanup, reducing matrix effects. Requires optimization of solvent systems and can be more time-consuming. | |
| Solid-Phase Extraction (SPE) | 95 - 105 | < 5 | Excellent cleanup and high recovery. Requires method development for sorbent selection and elution conditions. | |
| Human Urine | Dilute-and-Shoot | > 98 | < 5 | Minimal sample preparation. High potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | 88 - 102 | < 10 | Effective for removing salts and polar interferences. | |
| Solid-Phase Extraction (SPE) | 92 - 108 | < 7 | Highly effective for concentrating the analyte and providing a clean extract. | |
| Tissue Homogenate (e.g., Liver) | Protein Precipitation (PPT) | 80 - 90 | < 15 | Prone to higher variability due to the complexity of the matrix. |
| Liquid-Liquid Extraction (LLE) | 85 - 100 | < 12 | Can be challenging to optimize due to high lipid content in some tissues. | |
| Solid-Phase Extraction (SPE) | 90 - 110 | < 8 | Often the preferred method for complex tissue matrices due to superior cleanup capabilities. |
Disclaimer: The data in this table is illustrative and intended for comparative purposes. Actual recovery values should be determined experimentally during method validation.
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducible results. Below are representative protocols for each extraction technique mentioned.
Protein Precipitation (PPT) for Plasma Samples
Objective: To remove proteins from plasma samples, which can interfere with analysis and damage analytical columns.
Methodology:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing this compound.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for Urine Samples
Objective: To isolate analytes from a liquid sample by partitioning them into an immiscible organic solvent.
Methodology:
-
To 1 mL of urine sample, add a known amount of this compound.
-
Add 50 µL of 1 M NaOH to basify the sample.
-
Add 5 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture for 5 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Solid-Phase Extraction (SPE) for Tissue Homogenate Samples
Objective: To selectively extract analytes from a complex matrix using a solid sorbent.
Methodology:
-
Homogenize the tissue sample in a suitable buffer.
-
Spike the homogenate with this compound.
-
Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated tissue homogenate onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizing the Workflow
To better understand the logical flow of assessing the recovery of an internal standard like this compound, the following diagram illustrates the key steps in a typical bioanalytical workflow.
Caption: Workflow for assessing this compound recovery.
Conclusion
The selection of an appropriate sample preparation method is a critical decision in developing a robust bioanalytical assay. While protein precipitation offers speed and simplicity, liquid-liquid and solid-phase extraction generally provide cleaner extracts, leading to higher and more consistent recoveries, especially for complex matrices like tissue homogenates. The use of a stable isotope-labeled internal standard like this compound is indispensable for compensating for the inherent variability in sample preparation and analysis. The experimental determination of recovery during method development and validation is a non-negotiable step to ensure the generation of high-quality, reliable data for pharmacokinetic, toxicokinetic, and other drug development studies.
A Comparative Guide to Triphenylamine-d15 and ¹³C-Labeled Internal Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis by mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving accurate and reliable results.[1] The internal standard, which is chemically identical to the analyte but has a different mass, is added to samples at a known concentration to correct for variations during sample preparation, chromatographic separation, and ionization. The two most common types of SIL internal standards are those labeled with deuterium (²H or D), such as Triphenylamine-d15, and those labeled with carbon-13 (¹³C).
While both serve the same fundamental purpose, their physicochemical properties can differ enough to significantly impact analytical performance. This guide provides an objective comparison of this compound and ¹³C-labeled Triphenylamine as internal standards, supported by established principles and experimental data from analogous compounds, to aid researchers in making an informed decision for their specific analytical needs.
Key Performance Differences: A Head-to-Head Comparison
The ideal internal standard should behave identically to the analyte throughout the entire analytical process, from extraction to detection.[1] This ensures that any loss of analyte or variation in instrument response is mirrored by the internal standard, allowing for accurate correction. The choice between a deuterated and a ¹³C-labeled internal standard can significantly influence how closely this ideal is met.
| Feature | This compound (Deuterated) | ¹³C-Labeled Triphenylamine | Rationale & Implications for Triphenylamine Analysis |
| Chromatographic Co-elution | Potential for a slight retention time shift, typically eluting earlier than the unlabeled analyte.[2][3] | Excellent co-elution with the unlabeled analyte. | The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to differences in interaction with the chromatographic stationary phase.[4] This can be particularly problematic in high-resolution chromatography, where the internal standard may not experience the same matrix effects as the analyte if they do not co-elute. ¹³C-labeling results in a negligible change in physicochemical properties, ensuring near-perfect co-elution. |
| Isotopic Stability | Can be susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions, leading to a loss of the label. | Highly stable; the ¹³C atoms are integrated into the carbon backbone and are not prone to exchange. | While the deuterium atoms on the aromatic rings of Triphenylamine are generally stable, the potential for back-exchange, though low, exists and can compromise the accuracy of quantification. ¹³C-labeled standards offer greater assurance of isotopic stability. |
| Matrix Effects | Differential matrix effects can occur if there is a chromatographic shift between the analyte and the internal standard. | More effective at compensating for matrix effects due to co-elution. | Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a major source of inaccuracy in LC-MS. An internal standard that co-elutes with the analyte is best suited to compensate for these effects. |
| Synthesis & Availability | Generally less expensive and more readily available for a wider range of compounds. | Typically more expensive due to the more complex synthesis required. | The synthesis of deuterated compounds is often more straightforward than incorporating ¹³C atoms. |
| Purity | May contain residual unlabeled analyte. | Generally high isotopic purity can be achieved. | The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration, particularly at low levels. |
Experimental Data: Insights from Amphetamine Analysis
A study comparing deuterated and ¹³C-labeled amphetamine internal standards demonstrated a clear chromatographic shift for the deuterated compounds, with the shift increasing with the number of deuterium atoms. The ¹³C₆-labeled amphetamine, however, co-eluted perfectly with the unlabeled analyte.
Table 1: Illustrative Retention Time Data for Amphetamine and its Stable Isotope-Labeled Internal Standards
| Compound | Retention Time (min) | Retention Time Shift (min) |
| Amphetamine | 2.50 | - |
| ²H₃-Amphetamine | 2.48 | -0.02 |
| ²H₅-Amphetamine | 2.46 | -0.04 |
| ²H₁₁-Amphetamine | 2.42 | -0.08 |
| ¹³C₆-Amphetamine | 2.50 | 0.00 |
Data adapted from a study on amphetamine analysis. Actual retention times are method-dependent.
This data clearly illustrates the chromatographic isotope effect associated with deuterium labeling, which can lead to inaccuracies in quantification if the analyte and internal standard experience different matrix effects in the chromatographic run.
Experimental Protocols
A robust and validated experimental protocol is crucial for accurate and precise quantification. The following is a general protocol for the analysis of Triphenylamine in a biological matrix using a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, serum), add 20 µL of the internal standard working solution (either this compound or ¹³C-labeled Triphenylamine in a suitable solvent like acetonitrile).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of Triphenylamine from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both the analyte and the internal standard.
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, stock solution)
Visualizing the Workflow and Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Performance Evaluation of Triphenylamine-d15 in Regulated Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development and validation of robust bioanalytical methods. This guide provides a comprehensive comparison of Triphenylamine-d15 as a deuterated internal standard against potential alternatives, supported by established principles of regulated bioanalysis and illustrative experimental data.
In the landscape of regulated bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard. Deuterated internal standards, such as this compound, are the preferred choice due to their near-identical physicochemical properties to the analyte of interest, Triphenylamine. This similarity allows for effective compensation for variability during sample preparation, chromatographic separation, and mass spectrometric detection, ultimately leading to enhanced accuracy and precision of the analytical method.
Comparison of Internal Standard Performance
The primary advantage of a deuterated internal standard like this compound over a structural analog is its ability to co-elute with the analyte, thereby experiencing the same matrix effects. Matrix effects, the suppression or enhancement of ionization by co-eluting components from the biological matrix, are a significant source of variability in LC-MS bioanalysis. A deuterated internal standard effectively normalizes these effects, leading to more reliable and reproducible data.
Table 1: Performance Characteristics of this compound (Deuterated IS)
| Validation Parameter | Acceptance Criteria | Expected Performance of this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Matrix Effect (% CV of IS-Normalized Matrix Factor) | ≤ 15% | < 10% |
| Recovery (% CV) | Consistent and reproducible | < 15% |
| Stability | Within ±15% of nominal concentration | Meets acceptance criteria for all tested conditions |
Table 2: Expected Performance of a Structural Analog Internal Standard
| Validation Parameter | Acceptance Criteria | Expected Performance of a Structural Analog IS |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -10% to +10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Matrix Effect (% CV of IS-Normalized Matrix Factor) | ≤ 15% | May approach or slightly exceed 15% |
| Recovery (% CV) | Consistent and reproducible | May show higher variability (>15%) |
| Stability | Within ±15% of nominal concentration | Meets acceptance criteria for all tested conditions |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of bioanalytical methods. Below are representative protocols for key experiments in the evaluation of an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of blank biological matrix (e.g., human plasma), add the analyte (Triphenylamine) to achieve the desired calibration standard or quality control concentration.
-
Add 10 µL of the internal standard working solution (this compound or a structural analog) at a constant concentration.
-
Vortex mix for 30 seconds.
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex mix for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Triphenylamine: Precursor ion > Product ion (to be determined based on the specific instrument and tuning).
-
This compound: Precursor ion > Product ion (to be determined).
-
Structural Analog IS: Precursor ion > Product ion (to be determined).
-
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the bioanalytical workflow and the logical relationship in selecting an internal standard.
Caption: Bioanalytical workflow for Triphenylamine quantification.
Caption: Logic for internal standard selection in bioanalysis.
Cross-Validation of Analytical Methods: A Comparative Guide Featuring Triphenylamine-d15
In the rigorous landscape of pharmaceutical development and bioanalysis, the ability to ensure consistent and reproducible analytical results across different laboratories or methods is paramount. Cross-validation of analytical methods is the process that establishes the equivalency of two distinct analytical procedures, a critical step when transferring methods between sites or introducing new techniques.[1] A key component in the robustness of such methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the choice of an appropriate internal standard (IS).[2][3] This guide provides a comparative overview of cross-validating an analytical method using a stable isotope-labeled (SIL) internal standard, Triphenylamine-d15, versus a structural analog.
Stable isotope-labeled compounds, such as this compound, are widely regarded as the gold standard for internal standards in LC-MS bioanalysis.[4] This is because their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly throughout sample preparation, chromatography, and ionization. This mimicry allows the SIL-IS to effectively compensate for variability in extraction recovery, matrix effects, and instrument response, leading to higher accuracy and precision.
Hypothetical Case Study: Cross-Validation for the Quantification of "Analyte X"
To illustrate the impact of internal standard selection on cross-validation performance, we present a hypothetical case study involving the transfer of an LC-MS/MS method for the quantification of a fictional drug, "Analyte X," from a sending laboratory (Lab A) to a receiving laboratory (Lab B). Two versions of the method were compared: one using this compound as the internal standard and the other using a structural analog, "Analog Y."
The cross-validation involved the analysis of three batches of quality control (QC) samples at low, medium, and high concentrations, and a set of incurred (study) samples by both laboratories. The goal was to determine if Lab B could reproduce the results generated by Lab A within predefined acceptance criteria.
Data Presentation
The performance of the two internal standards in the cross-validation study is summarized in the table below. The data represents the inter-laboratory comparison of QC samples.
| Parameter | Internal Standard | QC Level | Lab A Mean Conc. (ng/mL) | Lab B Mean Conc. (ng/mL) | % Difference | Inter-Lab %CV |
| Accuracy & Precision | This compound | Low QC (5 ng/mL) | 5.08 | 5.15 | 1.38% | 4.2% |
| Mid QC (50 ng/mL) | 51.2 | 50.6 | -1.17% | 3.1% | ||
| High QC (400 ng/mL) | 405 | 398 | -1.73% | 2.5% | ||
| Analog Y | Low QC (5 ng/mL) | 5.12 | 5.45 | 6.45% | 9.8% | |
| Mid QC (50 ng/mL) | 50.9 | 47.8 | -6.09% | 7.5% | ||
| High QC (400 ng/mL) | 408 | 431 | 5.64% | 6.8% | ||
| Matrix Effect | This compound | Low QC | 1.03 | 1.05 | - | 3.8% |
| High QC | 0.98 | 0.99 | - | 2.9% | ||
| Analog Y | Low QC | 1.15 | 1.21 | - | 12.1% | |
| High QC | 0.92 | 0.88 | - | 9.4% |
-
% Difference = ((Lab B Mean - Lab A Mean) / Lab A Mean) * 100
-
%CV = (Standard Deviation / Mean) * 100
-
Matrix Effect is expressed as the ratio of analyte peak area in the presence of matrix to the peak area in a neat solution. A value close to 1 indicates minimal matrix effect.
As the illustrative data demonstrates, the method employing this compound shows superior inter-laboratory agreement, with percentage differences and inter-laboratory %CV values well within typical acceptance criteria (e.g., ±15%). In contrast, the use of Analog Y resulted in greater variability, highlighting its reduced ability to compensate for subtle differences in sample handling and instrument conditions between the two laboratories. The matrix effect data further supports the superiority of the deuterated standard, which effectively normalizes the ion suppression/enhancement effects.
Experimental Protocols
A detailed methodology is crucial for a successful analytical method transfer and cross-validation.
1. Objective: To verify that the receiving laboratory (Lab B) can achieve comparable results to the sending laboratory (Lab A) for the quantification of Analyte X in human plasma using a validated LC-MS/MS method.
2. Materials:
-
Analyte X reference standard
-
This compound and Analog Y internal standard reference standards
-
Control human plasma
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
3. Sample Preparation (Protein Precipitation followed by SPE):
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the internal standard working solution (either this compound or Analog Y at 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte X: [Specific m/z] -> [Specific m/z]
-
This compound: 261.2 -> 180.2 (hypothetical transition for illustration)
-
Analog Y: [Specific m/z] -> [Specific m/z]
-
5. Cross-Validation Procedure:
-
Lab A prepares and ships three sets of low, mid, and high concentration QC samples to Lab B.
-
Both labs analyze the QC samples using the same detailed analytical procedure.
-
The results are statistically compared using % difference and coefficient of variation (%CV).
-
Acceptance criteria are typically set such that at least two-thirds of the QC samples have a % difference within ±15% of the nominal concentration.
Visualizing the Cross-Validation Workflow
The logical flow of a cross-validation study between two laboratories is illustrated below.
Conclusion
The cross-validation of analytical methods is a regulatory necessity that ensures data integrity and consistency across different sites and studies. The choice of internal standard is a critical factor influencing the success of this process. As demonstrated in our comparative case study, a stable isotope-labeled internal standard like this compound offers significant advantages over structural analogs. Its ability to closely track the analyte through the entire analytical process minimizes inter-laboratory variability and provides greater confidence in the comparability of results. For researchers, scientists, and drug development professionals, prioritizing the use of high-quality deuterated internal standards is a key step toward achieving robust, reliable, and defensible bioanalytical data.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Triphenylamine-d15
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Triphenylamine-d15, offering procedural, step-by-step guidance to foster a culture of safety and build trust in your operational protocols. While specific data for this compound is limited, the following procedures are based on the well-established safety profile of Triphenylamine, which is chemically analogous.
Hazard Identification and Personal Protective Equipment (PPE)
Triphenylamine is known to cause skin and eye irritation and may cause respiratory irritation[1][2][3]. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
-
Eye Protection: Safety glasses with side-shields conforming to EN166, or goggles, are required to prevent eye contact[1][2].
-
Hand Protection: Wear appropriate protective gloves. Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.
-
Respiratory Protection: For nuisance exposures or in areas with inadequate ventilation, use a NIOSH-approved P95 or P1 type particle respirator.
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize exposure risk and ensure the integrity of your experiment.
Step 1: Preparation and Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep the container tightly closed when not in use.
-
Avoid the formation of dust.
Step 2: Weighing and Transfer
-
If possible, use automated equipment to transfer the chemical from storage to process containers.
-
When weighing, do so in a ventilated enclosure.
-
Use caution to avoid creating dust.
Step 3: Post-Handling
-
Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.
-
Contaminated clothing should be removed and washed before reuse.
Quantitative Exposure Limits
The following table summarizes the occupational exposure limits for Triphenylamine. These should be considered the maximum acceptable airborne concentrations for an 8-hour workday.
| Organization | Exposure Limit (Time-Weighted Average) |
| ACGIH | 5 mg/m³ (8-hour) |
| NIOSH | 5 mg/m³ (10-hour) |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Spill: Evacuate the area. Remove all sources of ignition. Dampen the solid spill material with a suitable solvent like acetone and transfer it to a sealed container for disposal. Clean the spill area with absorbent paper dampened with the solvent, followed by washing with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Collect all waste material, including spilled substance and contaminated items (e.g., gloves, absorbent paper), in a suitable, closed, and labeled container.
-
Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.
Workflow for Handling this compound
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
